2-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
| Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-35-2 | |
| Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Novel 2-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 2-methyl-4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique physicochemical properties, such as improved solubility and opportunities for hydrogen bonding, which can enhance pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for creating the this compound core and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows.
Core Synthetic Strategies
The construction of the this compound scaffold can be achieved through several established synthetic methodologies, each offering distinct advantages depending on the desired substitution patterns and available starting materials. The most prominent methods include the Fischer Indole Synthesis, the Leimgruber-Batcho Synthesis, and palladium-catalyzed cross-coupling strategies like the Larock Annulation and Sonogashira coupling followed by cyclization.
Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis, can be adapted for the creation of azaindoles. The general approach involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement and cyclization. For the synthesis of 2-methyl derivatives, acetone is a common ketone choice. The efficiency of this reaction is often enhanced when the starting pyridylhydrazine contains an electron-donating group, which facilitates the key sigmatropic rearrangement step.[2][3][4]
General Workflow for Fischer Indole Synthesis:
Figure 1: General workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine (Adapted from[2])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of (6-methoxypyridin-3-yl)hydrazine in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Ketone: Add 1.1 equivalents of acetone to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a highly efficient two-step method for producing indoles and their analogs from o-nitrotoluenes.[5][6] This approach is particularly advantageous as it utilizes readily available starting materials and generally proceeds in high yield under mild conditions. The key steps involve the formation of an enamine from a nitropicoline, followed by a reductive cyclization.
General Workflow for Leimgruber-Batcho Synthesis:
Figure 2: General workflow for the Leimgruber-Batcho Synthesis.
Experimental Protocol (General Procedure)
-
Enamine Formation: A solution of the appropriately substituted 3-methyl-2-nitropyridine is heated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The reaction is typically carried out in a solvent like DMF at or near reflux until the starting material is consumed.
-
Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst. Other effective reagents include stannous chloride, sodium hydrosulfite, or iron in acetic acid.[6] The choice of reducing agent can be tailored to the functional groups present in the molecule.
-
Workup and Purification: Following the reduction, a standard aqueous workup is performed, and the crude product is purified, typically by column chromatography.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The Larock annulation and Sonogashira coupling are powerful examples that can be applied to the synthesis of the this compound core.
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7] For the synthesis of the target scaffold, a 2-amino-3-halopyridine is reacted with an alkyne bearing a methyl group, such as propyne or a protected version thereof. This method is highly versatile and allows for the synthesis of variously substituted derivatives.[8]
General Workflow for Larock Annulation:
Figure 3: General workflow for the Larock Annulation.
This two-step approach involves an initial Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne like propyne, followed by an intramolecular cyclization to form the pyrrole ring. This method provides a direct route to the 2-methyl substituted core.[9][10]
General Workflow for Sonogashira Coupling and Cyclization: ```dot digraph "Sonogashira Coupling and Cyclization Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="2-Amino-3-bromopyridine +\nPropyne", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Sonogashira Coupling"]; Intermediate [label="2-Amino-3-alkynylpyridine"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Coupling [label="Pd Catalyst, CuI,\nBase (e.g., Et₃N)"]; Coupling -> Intermediate; Intermediate -> Cyclization [label="Base or\nHeat"]; Cyclization -> Product; }
Figure 5: Simplified FGFR signaling pathway and the point of inhibition.
Given the structural similarities, it is highly probable that novel this compound derivatives will also exhibit activity against various kinases and other biologically relevant targets, making this scaffold a promising area for further drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Evolving Landscape of 2-Methyl-1H-pyrrolo[3,2-b]pyridine Analogues: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the pyrrolopyridine scaffold emerging as a privileged structure in medicinal chemistry. Among its various isomers, the 1H-pyrrolo[3,2-b]pyridine core, and specifically its 2-methyl substituted analogues, are gaining attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways to facilitate further research and development in this promising area.
Antiproliferative Activity: A Promising Avenue in Oncology
Recent studies have highlighted the potential of 2-methyl-1H-pyrrolo[3,2-b]pyridine analogues as potent antiproliferative agents. Research into a series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold has demonstrated significant activity against human melanoma cell lines.
A notable study synthesized a series of these derivatives and evaluated their in vitro antiproliferative effects on the A375 human melanoma cell line. Several of these compounds exhibited activity comparable or superior to the established anticancer drug Sorafenib. Specifically, derivatives incorporating a 5-benzylamide substituted 4'-amide moiety displayed the most potent antiproliferative effects.
Quantitative Antiproliferative Data
| Compound Class | Cell Line | Key Substituents | Activity (IC50) | Reference |
| Diarylureas and amides with a pyrrolo[3,2-b]pyridine scaffold | A375 (Human Melanoma) | 5-benzylamide substituted 4'-amide | Most potent in the series |
Antimicrobial Potential: A New Frontier
Beyond their anticancer properties, analogues of the 1H-pyrrolo[3,2-b]pyridine core have also shown promise as antimicrobial agents. A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents.
One of the most active compounds from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli. This discovery opens up a new avenue for the development of antibiotics based on the this compound scaffold.
Quantitative Antimicrobial Data
| Compound Class | Bacterial Strain | Key Structural Feature | Activity (MIC) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | E. coli | 7-isopropyl-1-(4-methoxyphenyl)-3-carboxylic acid | 3.35 µg/mL |
Experimental Protocols
To aid in the replication and advancement of this research, detailed methodologies for the key experiments are outlined below.
In Vitro Antiproliferative Activity Assay (MTT Assay)
A standard protocol for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines, such as the A375 melanoma line, involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound analogues are still under active investigation, their structural similarity to other kinase inhibitors suggests potential mechanisms of action. Many pyrrolopyridine derivatives are known to target various protein kinases involved in cell proliferation and survival.
For instance, the broader class of pyrrolo[2,3-b]pyridines has been extensively studied as inhibitors of kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B). It is plausible that this compound analogues exert their antiproliferative effects through the inhibition of similar kinase-mediated signaling cascades.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, though limited, strongly suggests potential applications in oncology and infectious diseases. Future research should focus on expanding the library of these analogues and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, detailed mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
An In-Depth Technical Guide to the 2-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, a unique heterocyclic structure, has emerged as a promising framework in medicinal chemistry. Its distinct arrangement of nitrogen atoms and the presence of a methyl group offer a versatile platform for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of the this compound Core and Derivatives
The construction of the this compound scaffold can be achieved through multi-step synthetic sequences. A representative synthetic route to a key intermediate, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is outlined below. This intermediate can be further elaborated to introduce the 2-methyl group and other functionalities.
Experimental Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This protocol describes the transesterification of an ethyl ester to the corresponding methyl ester, a common step in modifying the pyrrolopyridine core.
Materials:
-
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Heptane
Procedure:
-
To a suspension of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equivalent) in methanol, add potassium carbonate (1.2 equivalents).
-
Stir the suspension at 55 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and stir for 15 minutes.
-
Collect the resulting solid by filtration.
-
Dry the solid in a vacuum oven at 65 °C for 3 hours to yield methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[1]
Further modifications, such as reduction of the carboxylate and subsequent reactions, can be employed to synthesize various derivatives of the this compound scaffold.
Biological Activity and Therapeutic Targets
Derivatives of the broader pyrrolopyridine family have demonstrated significant activity against a variety of biological targets, particularly protein kinases. While specific data for a wide range of this compound derivatives is still emerging, the existing information points towards their potential as potent and selective inhibitors.
Kinase Inhibition
The isomeric 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for kinase inhibition, providing valuable insights into the potential of the [3,2-b] isomer. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis.[2]
Table 1: FGFR Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives [2]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Note: Data for the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold is presented to illustrate the potential of the pyrrolopyridine core.
The development of potent and selective kinase inhibitors is a cornerstone of modern cancer therapy. The structural features of the this compound core make it an attractive candidate for targeting the ATP-binding site of various kinases.
Other Therapeutic Targets
Beyond kinase inhibition, the this compound scaffold holds promise for other therapeutic applications. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[3]
Experimental Protocols for Biological Assays
The evaluation of the biological activity of this compound derivatives requires robust and reproducible assay protocols.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[4]
Materials:
-
Test compound (this compound derivative)
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase Reaction: Add the kinase enzyme and substrate mixture to each well, followed by ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
FGFR Signaling Pathway
As derivatives of the isomeric pyrrolopyridine scaffold have shown potent FGFR inhibition, it is plausible that this compound derivatives could also target this pathway. The FGFR signaling cascade plays a critical role in cancer development and progression.
Caption: Potential inhibition of the FGFR signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of identifying and characterizing a novel kinase inhibitor involves a series of well-defined steps, from initial synthesis to in-depth biological evaluation.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion
The this compound scaffold represents a valuable and underexplored area in medicinal chemistry. While comprehensive data for this specific core is still being accumulated, the promising activities of the broader pyrrolopyridine family, particularly as kinase inhibitors, highlight its significant potential. Further research focusing on the synthesis of diverse libraries of this compound derivatives and their systematic biological evaluation is warranted to unlock the full therapeutic promise of this intriguing heterocyclic system. This guide serves as a foundational resource for researchers embarking on the exploration of this scaffold for the development of next-generation therapeutics.
References
- 1. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Spectroscopic Scrutiny of 2-methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the experimental protocols for these analyses.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.28 | dd | 4.6, 1.4 | 1H | H-5 |
| 7.63 | dd | 8.2, 1.4 | 1H | H-7 |
| 7.02 | dd | 8.2, 4.6 | 1H | H-6 |
| 6.28 | s | 1H | H-3 | |
| 2.48 | s | 3H | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.2 | C-2 |
| 143.1 | C-7a |
| 142.9 | C-5 |
| 128.5 | C-3a |
| 121.1 | C-7 |
| 115.5 | C-6 |
| 99.4 | C-3 |
| 14.8 | CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 133.0762 | - | [M+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) was used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Frequency: 400 MHz.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Frequency: 100 MHz.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was utilized.
Sample Preparation: A dilute solution of the sample was prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
Experimental Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂): Temperature set between 200-300 °C.
-
Mass Range: m/z 50-500.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
Data Analysis: The acquired mass spectrum was analyzed to identify the molecular ion peak ([M+H]⁺). The high-resolution data was used to calculate the elemental composition, confirming the molecular formula of the compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or a KBr pellet press.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
Data Analysis: The resulting IR spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=C, and C-N bonds.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Mechanism of Action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The compound 2-methyl-1H-pyrrolo[3,2-b]pyridine and its structural isomer, 2-methyl-1H-pyrrolo[2,3-b]pyridine, serve as crucial scaffolds in the development of potent and selective kinase inhibitors. While the core molecule itself does not exhibit significant biological activity, its rigid, bicyclic structure provides an excellent foundation for the synthesis of compounds that target key enzymes involved in cellular signaling. This guide explores the mechanisms of action of several classes of inhibitors derived from this pyrrolopyridine core, focusing on their interactions with specific kinase targets, presenting quantitative data, detailing experimental protocols for assessing their activity, and visualizing the relevant biological pathways.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The 2-methyl-1H-pyrrolo[2,3-b]pyridine moiety is a key component of BMS-645737, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3]
Mechanism of Action: Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[4] Pyrrolopyridine-based inhibitors like BMS-645737 are ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and blocking the subsequent signal transduction, thereby inhibiting angiogenesis.[1][4]
Quantitative Data: VEGFR-2 Inhibition
| Compound | Target | IC50 (nM) | Reference |
| BMS-645737 | VEGFR-2 | - | [1] |
| Sorafenib (Reference) | VEGFR-2 | 53.65 | [5] |
| Compound 6 | VEGFR-2 | 60.83 | [5] |
| Compound 10 | VEGFR-2 | 63.61 | [5] |
| Compound 23j | VEGFR-2 | 3.7 | [6] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (high purity)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound to the appropriate wells of the assay plate. For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of Kinase Assay Buffer with the same percentage of DMSO.
-
Master Mix Preparation: Prepare a Master Mix containing the recombinant VEGFR-2 enzyme and the peptide substrate in Kinase Assay Buffer.
-
Kinase Reaction Initiation: Add 12.5 µL of the Master Mix to each well. Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[7]
-
Reaction Termination: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes to deplete the remaining ATP.[7]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average signal from the "Blank" wells from all other measurements. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
VEGFR-2 Signaling Pathway and Point of Inhibition
References
- 1. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. altmeyers.org [altmeyers.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its discovery through the lens of its derivatives, proposes a viable synthetic pathway, and presents characterization data from closely related analogues. Furthermore, the documented biological activity of its derivatives, particularly as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), is detailed. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrrolo[3,2-b]pyridine scaffolds in drug discovery and development.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to engage in various biological interactions. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, influencing factors such as solubility, metabolic stability, and receptor binding affinity.
While the broader class of azaindoles has been extensively studied, specific data on the discovery and characterization of This compound is not extensively documented in publicly accessible literature. Its significance, however, can be inferred from the growing body of research on its derivatives. Notably, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been investigated as potent inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.
This guide focuses on consolidating the available information to provide a detailed technical overview of this compound, with a particular emphasis on its synthesis, characterization (through analogues), and the biological activity of its derivatives.
Synthesis and Discovery
The "discovery" of this compound is not marked by a singular, seminal publication. Instead, its existence and methods for its synthesis are extensions of the broader exploration of the 1H-pyrrolo[3,2-b]pyridine ring system. The commercial availability of derivatives such as this compound-3-carboxylic acid suggests that the parent compound is synthetically accessible.
Proposed Synthetic Pathway
A plausible and commonly employed strategy for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One such established method is the Batcho-Leimgruber indole synthesis . A proposed adaptation of this method for the synthesis of this compound is outlined below.
An alternative and more direct approach would involve starting with a pyridine derivative that already contains the precursor for the 2-methyl group of the pyrrole ring.
Experimental Protocols (General Procedures for Derivatives)
While a specific protocol for the parent compound is not available, the synthesis of a key derivative, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate , has been described and provides insight into the construction of this ring system.
Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate [1]
-
Reaction: Transesterification
-
Starting Material: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester
-
Reagents: Methanol (MeOH), Potassium Carbonate (K₂CO₃)
-
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester in methanol, potassium carbonate is added.
-
The suspension is heated and stirred.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Water is added to the residue, and the mixture is stirred.
-
The resulting solid product is collected by filtration and dried.
-
This protocol demonstrates a common transformation on the 1H-pyrrolo[3,2-b]pyridine scaffold. The synthesis of the initial ethyl ester would likely follow a similar multi-step sequence as proposed in the diagram above, starting from a suitable pyridine derivative.
Physicochemical Characterization
Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following tables summarize the NMR and mass spectrometry data for representative 1H-pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core and can be used for comparative purposes.
Table 1: ¹H and ¹³C NMR Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [2][3]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7 Hz, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.28 (t, J=3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H) | 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49 |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.09 (s, 1H), 7.96 (d, J=11.1 Hz, 2H), 7.76 (s, 1H), 7.72-7.68 (m, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.19 (d, J=7.5 Hz, 1H), 6.80 (d, J=3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) | 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [2][3]
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀N₂O₃ | 361.1552 | 361.1556 |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1707 |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1709 |
For this compound, one would expect characteristic signals for the methyl group in the ¹H NMR spectrum, likely in the range of 2.3-2.6 ppm, and signals for the aromatic protons of the pyrrole and pyridine rings. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Signaling Pathways
While the biological activity of this compound has not been specifically reported, a derivative, 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide , has been identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).[4]
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
ACC1 is a key enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition of ACC1 is a promising therapeutic strategy for metabolic diseases and certain types of cancer that exhibit de novo lipogenesis.
A study on novel ACC1 inhibitors identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent inhibitor.[4] Although this compound presented some initial challenges regarding its physicochemical and pharmacokinetic properties, further optimization of the 1H-pyrrolo[3,2-b]pyridine scaffold led to the discovery of a 1-isopropyl derivative with improved bioavailability.[4] Oral administration of this optimized compound significantly reduced the concentration of malonyl-CoA in xenograft tumors, demonstrating in vivo target engagement.[4]
This discovery underscores the potential of the this compound scaffold as a starting point for the design of novel therapeutics targeting ACC1 and other enzymes.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. While direct and comprehensive data on its discovery and characterization are limited, this guide provides a consolidated overview based on available information for its derivatives and the broader class of 1H-pyrrolo[3,2-b]pyridines. The proposed synthetic strategies and the documented potent biological activity of its derivatives as ACC1 inhibitors highlight the significant potential of this scaffold in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic utility. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-methyl-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. As a derivative of pyrrolopyridine, it serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological signaling pathways.
Core Physical and Chemical Properties
The unique arrangement of the pyrrole and pyridine rings, along with the methyl substitution, imparts distinct physicochemical characteristics to this compound. While specific experimental data for this particular isomer is not extensively documented, the following tables summarize its known properties and provide estimated values based on its isomers and related compounds.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂[1] |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 11586310 (CID)[1] |
| Canonical SMILES | CC1=CC2=C(N1)N=CC=C2 |
| Physical Property | Value | Notes |
| Melting Point | Not available | Data for isomer 6-methyl-1H-pyrrolo[2,3-b]pyridine is 140 °C.[2] |
| Boiling Point | Not available | Data for isomer 6-methyl-1H-pyrrolo[2,3-b]pyridine is 259.634 °C at 760 mmHg.[2] |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. |
| pKa | Not available | The pyrrolopyridine scaffold generally exhibits basicity due to the pyridine nitrogen. |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a dedicated spectrum for this specific compound is not publicly available, representative spectral data for the pyrrolopyridine core and its derivatives are well-documented.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons on both the pyrrole and pyridine rings, and the N-H proton of the pyrrole ring. The chemical shifts would be influenced by the electronic environment of the bicyclic system. ChemicalBook lists the availability of the ¹H NMR spectrum for the isomer 2-methyl-1H-pyrrolo[2,3-b]pyridine.[3] |
| ¹³C NMR | Resonances for the methyl carbon and the eight carbons of the pyrrolopyridine ring system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (132.16 m/z). |
Chemical Reactivity and Synthesis
The chemical reactivity of the 1H-pyrrolo[3,2-b]pyridine scaffold is characterized by its susceptibility to electrophilic substitution, primarily at the 3-position of the pyrrole ring.[4] This reactivity is fundamental to the synthesis of a wide array of functionalized derivatives for drug development.
Representative Synthetic Protocol
While a specific protocol for this compound is not detailed in the provided literature, a general synthetic approach can be extrapolated from the synthesis of related pyrrolopyridine derivatives. One common method involves the condensation of a substituted aminopyridine with a suitable carbonyl compound, followed by cyclization.
Experimental Workflow: A Generalized Synthetic Approach
References
- 1. This compound | C8H8N2 | CID 11586310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of 2-Methyl-1H-pyrrolo[3,2-b]pyridine: A Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can effectively and selectively engage with biological targets is a cornerstone of modern drug discovery. Among the privileged heterocyclic structures, the azaindole core, a bioisostere of indole, has garnered significant attention. While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is well-represented in approved drugs and clinical candidates, its isomeric relative, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), remains a comparatively underexplored chemical space. This guide focuses on the potential of a specific, simple yet promising fragment from this family: 2-methyl-1H-pyrrolo[3,2-b]pyridine .
This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, potential biological significance, and application of the this compound core in fragment-based drug discovery (FBDD). By leveraging data from related pyrrolopyridine isomers and established medicinal chemistry principles, we will explore the rationale for its use and provide practical methodologies for its synthesis and evaluation.
The Rationale: Bioisosterism and the Promise of the 4-Azaindole Scaffold
The principle of bioisosteric replacement is a powerful tool in drug design, allowing for the modulation of potency, selectivity, and pharmacokinetic properties of a lead molecule by substituting a functional group with another that has similar steric and electronic features. The various azaindole isomers are classic bioisosteres of indole, each offering a unique vector for hydrogen bonding and dipole interactions due to the position of the nitrogen atom in the pyridine ring.
The vast body of research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their utility as potent inhibitors of a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.[1][2][3] This success provides a strong rationale for investigating the isomeric 1H-pyrrolo[3,2-b]pyridine core. The altered electronics and hydrogen bonding capabilities of the 4-azaindole scaffold may offer novel binding modes or improved selectivity for known targets. The 2-methyl substituent provides a simple, synthetically accessible starting point with a defined vector for further chemical elaboration in a fragment-growing approach.
Synthesis of the this compound Core
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient route can be devised from literature precedents on azaindole synthesis. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. One such approach is a modification of the Fischer indole synthesis or palladium-catalyzed annulation reactions.[4]
A potential synthetic pathway could start from a suitable aminopyridine precursor. For instance, a palladium-catalyzed annulation of an appropriate amino-ortho-halopyridine with a propanone equivalent could yield the desired 2-methyl-4-azaindole.
A closely related and documented synthesis is that of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This suggests a viable route to the 2-methyl derivative through decarboxylation or by using a different starting material in a similar cyclization reaction.
Experimental Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (as a precursor)
This protocol is adapted from the synthesis of a closely related precursor, which can be further modified to obtain the 2-methyl derivative.
Reaction:
-
Starting Material: Ethyl 4-azaindole-2-carboxylate
-
Reagents: Methanol (MeOH), Potassium Carbonate (K₂CO₃)
-
Procedure:
-
To a solution of ethyl 4-azaindole-2-carboxylate (1 equivalent) in methanol, add potassium carbonate (1.2 equivalents).
-
Heat the suspension to 55°C for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and stir for 15 minutes.
-
Collect the resulting solid by filtration and dry in a vacuum oven at 65°C to yield methyl 4-azaindole-2-carboxylate.[5]
-
Further steps would be required to convert the 2-carboxylate to a 2-methyl group, such as reduction to the alcohol followed by deoxygenation, or a direct decarboxylation if the free acid is formed.
Biological Activity and Therapeutic Potential
Direct biological data for the this compound fragment is scarce in publicly available literature. However, the broader class of pyrrolopyridine isomers has shown significant activity against several important drug targets, particularly protein kinases. This provides a strong basis for the proposed utility of the 4-azaindole scaffold.
One study on phosphodiesterase 4B (PDE4B) inhibitors did investigate an N-methylated pyrrolo[3,2-b]pyridine derivative, which was found to be inactive.[6] This highlights the importance of the substitution pattern and the specific isomer used.
Given the success of the 7-azaindole scaffold in kinase inhibition, it is hypothesized that the this compound core could serve as a valuable fragment for screening against kinase targets. The nitrogen at the 4-position can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites.
Table 1: Biological Activity of Representative Pyrrolopyridine Derivatives (Isomers of the Target Scaffold)
| Compound/Scaffold | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [2] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [2] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [2] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | JAK1 | Potent (specific value not provided in abstract) | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative | c-Met | 1.68 | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative | CDK8 | 48.6 | [8] |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. The this compound core is an ideal candidate for inclusion in a fragment library due to its:
-
Low Molecular Weight: Allowing for significant scope for chemical elaboration.
-
Defined 3D Structure: Providing a rigid scaffold for predictable binding.
-
Presence of Key Pharmacophoric Features: Including a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N).
-
Synthetic Tractability: The core can be readily functionalized at multiple positions to explore structure-activity relationships (SAR).
Workflow for FBDD using this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Patent Landscape of 2-Methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines and a key component in numerous kinase inhibitors. While the pyrrolo[2,3-b]pyridine isomer has been extensively explored, leading to approved drugs such as Vemurafenib, the patent landscape for the 2-methyl-1H-pyrrolo[3,2-b]pyridine core is more nascent and diverse. This technical guide provides an in-depth analysis of the existing patent literature for this specific scaffold, focusing on its synthesis, therapeutic applications, and the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in navigating and capitalizing on the emerging opportunities surrounding this promising chemical entity.
Therapeutic Applications and Target Landscape
Patents disclosing the this compound core, while not as numerous as for its isomers, point towards a range of therapeutic targets and applications. The primary areas of focus identified in the patent literature include oncology, neurodegenerative diseases, and inflammatory conditions.
Key Therapeutic Targets:
-
Proteasome: The ubiquitin-proteasome system is a critical pathway for protein degradation, and its modulation is a validated strategy in cancer therapy. Patent literature suggests that derivatives of this compound may act as proteasome activity enhancers, offering a potential therapeutic avenue for conditions associated with dysfunctional proteostasis.
-
Lysyl Oxidase (LOX): This family of enzymes is involved in the cross-linking of collagen and elastin, playing a crucial role in the formation and stabilization of the extracellular matrix. Inhibition of LOX is a therapeutic strategy for fibrotic diseases and cancer. A derivative of this compound has been identified as a lysyl oxidase inhibitor.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibitors of FAAH are being investigated for the treatment of pain, anxiety, and other neurological disorders. The this compound scaffold has been mentioned in patents related to FAAH inhibitors.
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BET proteins are epigenetic readers that play a key role in the regulation of gene transcription. BRD4 has emerged as a major therapeutic target in oncology. A derivative of the this compound core has been disclosed as a BRD4 inhibitor.
Quantitative Biological Data
The publicly available quantitative biological data for derivatives of the this compound core is currently limited within the patent literature. The following table summarizes the available data.
| Compound Class | Target | Assay | Activity | Patent/Reference |
| 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine derivative | BRD4 | Not specified | IC50: 1-10 µM | Referenced in relation to WO 2014145051 A1 |
Note: This data is based on a secondary source and the original patent document should be consulted for detailed information.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and development of novel chemical entities. The following protocols are derived from the patent literature for the synthesis of the this compound core and a key derivative.
Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
This protocol is described in patent WO2015073528A1 .
Procedure:
-
To a stirred solution of the precursor compound (unspecified in the provided abstract, denoted as XXXVI) (0.8 g, 0.005 mol) in N,N-dimethylformamide (10 mL), maintained at 0°C, is added solid potassium tert-butoxide (1.1 g, 9.8 mmol) in a portion-wise manner.
-
The reaction mixture is allowed to warm to room temperature and is then stirred for 5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product, 5-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Synthesis of this compound-5-carboxylic acid dihydrochloride
Patent WO2017136870A1 provides characterization data for this compound, implying its synthesis within the patent, although the detailed protocol is not available in the provided search results. The provided data is as follows:
-
¹H NMR (300 MHz, DMSO-d₆) δ ppm: 8.15 (d, J = 8.5 Hz, 2H), 8.15 (s, 1H), 8.02 (dt, J = 7.7, 1.5 Hz, 1H), 7.96 (d, J = 8.5 Hz, 1H).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the therapeutic targets of this compound derivatives and a general experimental workflow for their discovery and characterization.
Caption: Ubiquitin-Proteasome Pathway and the role of a potential proteasome activator.
Navigating the Pyrrolopyridine Landscape: A Technical Review of 2-methyl-1H-pyrrolo[3,2-b]pyridine and its Isomeric Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, with its various isomers serving as privileged structures in the design of targeted therapeutics. This technical guide provides a comprehensive literature review of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a member of this important class of heterocyclic compounds. Due to the limited specific research on this particular derivative, this review extends to its more extensively studied isomers, notably the 1H-pyrrolo[2,3-b]pyridine core, to provide a broader context of their therapeutic potential, particularly as kinase inhibitors. This comparative approach aims to inform and guide future research and development efforts in this promising area.
The 1H-pyrrolo[3,2-b]pyridine Core: Synthesis and Biological Insights
The 1H-pyrrolo[3,2-b]pyridine scaffold, while less explored than its 7-azaindole counterpart (1H-pyrrolo[2,3-b]pyridine), has been investigated for its potential biological activities.
Synthesis of the 1H-pyrrolo[3,2-b]pyridine Ring System
While a specific protocol for the synthesis of this compound is not extensively detailed in the reviewed literature, a method for a closely related compound, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, provides a viable synthetic route that can be adapted. The synthesis involves the reaction of ethyl 4-azaindole-2-carboxylate with potassium carbonate in methanol.[1]
Experimental Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate [1]
-
Reaction Setup: To a solution of ethyl 4-azaindole-2-carboxylate (42.3 mmol) in methanol (50 mL), potassium carbonate (1.20 equivalents, 50.7 mmol) is added.
-
Reaction Conditions: The resulting suspension is stirred and heated to 55°C for 1 hour.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a solvent system of diethyl ether/heptane.
-
Work-up: Upon completion, the reaction mixture is concentrated in vacuo. Water is added to the residue, and the mixture is stirred for 15 minutes.
-
Isolation: The solid product is collected by filtration and dried in a vacuum oven at 65°C for 3 hours to yield the desired methyl 4-azaindole-2-carboxylate.
This protocol can likely be adapted for the synthesis of this compound by starting with an appropriate precursor.
Biological Activity of 1H-pyrrolo[3,2-b]pyridine Derivatives
The biological data for derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold are sparse in comparison to other isomers. One study investigating phosphodiesterase 4B (PDE4B) inhibitors found that an N-methylated pyrrolo[3,2-b]pyridine derivative was inactive.[2] In a broader context, it has been noted that pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli, suggesting potential for antimicrobial applications.[3]
The Broader Pyrrolopyridine Family: A Rich Source of Kinase Inhibitors
In contrast to the limited data on the [3,2-b] isomer, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore in numerous potent and selective kinase inhibitors. Understanding the structure-activity relationships (SAR) and signaling pathways associated with these related compounds can provide valuable insights for the future development of this compound derivatives.
1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors of several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 1 (JAK1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).
Below is a summary of the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Activity | Reference |
| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | Inhibited breast cancer 4T1 cell proliferation and induced apoptosis. | [4] |
| 31g | JAK1 | Potent (exact IC50 not specified in abstract) | Significantly inhibited TGF-β-induced migration of hepatic stellate cells at 0.25 μM. | [5] |
| I-1 | CSF-1R | 49.41 | Potent activity reported. | [6] |
Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives
The therapeutic effects of these kinase inhibitors stem from their ability to modulate key signaling pathways involved in cell growth, proliferation, and immune responses.
The diagram below illustrates the general mechanism of action for an FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Similarly, JAK1 inhibitors bearing the 1H-pyrrolo[2,3-b]pyridine core interfere with the JAK/STAT signaling pathway, which is crucial for cytokine-mediated immune responses.
Conclusion and Future Directions
The this compound scaffold remains a relatively unexplored area of chemical space with potential for novel drug discovery. The synthetic methodologies and biological insights gleaned from the broader pyrrolopyridine family, particularly the extensively studied 1H-pyrrolo[2,3-b]pyridine isomers, provide a solid foundation for future investigations. The proven success of these related scaffolds as potent and selective kinase inhibitors suggests that a focused exploration of this compound and its derivatives is a worthwhile endeavor. Future research should aim to establish efficient synthetic routes, conduct broad biological screening to identify active compounds, and perform structure-activity relationship studies to optimize their therapeutic potential. Such efforts could unlock new classes of therapeutics for a range of diseases, from cancer to inflammatory disorders.
References
- 1. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. This document provides detailed protocols for a two-step synthesis of this compound, starting from 2-amino-3-methylpyridine. The described method is characterized by readily available starting materials, relatively mild reaction conditions, high yield, and high purity of the final product, making it suitable for laboratory-scale synthesis and scalable for industrial production.[1]
Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Acylation: 2-amino-3-methylpyridine is acylated with acetic anhydride to form 2-acetamido-3-methylpyridine.
-
Cyclization: The intermediate, 2-acetamido-3-methylpyridine, undergoes a cyclization reaction in the presence of sodium amide and N-methylaniline to yield the final product, this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Overall Yield | >60% | [1] |
| Product Purity | ≥99.5% | [1] |
Experimental Protocols
Step 1: Synthesis of 2-acetamido-3-methylpyridine (Acylation)
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
Procedure:
-
To a reaction vessel, add 2-amino-3-methylpyridine.
-
Slowly add acetic anhydride to the reaction vessel while stirring. An exothermic reaction will occur.
-
Maintain the reaction temperature and continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 2-acetamido-3-methylpyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Cyclization)
Materials:
-
2-acetamido-3-methylpyridine
-
Sodium amide (NaNH₂)
-
N-methylaniline
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetamido-3-methylpyridine and N-methylaniline.
-
Carefully add sodium amide to the mixture in portions. The reaction is typically heated to facilitate the cyclization.
-
The reaction progress is monitored by an appropriate analytical method.
-
Once the reaction is complete, the mixture is cooled to room temperature and carefully quenched with water or an appropriate aqueous solution.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude this compound.
-
The final product can be purified by techniques such as column chromatography or recrystallization to achieve high purity (≥99.5%).[1]
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Biological Screening of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have shown potential as kinase inhibitors, antimicrobial agents, and antiproliferative compounds. This document provides a comprehensive protocol for the initial biological screening of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a representative member of this class. The following protocols outline a systematic approach to evaluate its cytotoxic, kinase inhibitory, and antimicrobial properties.
Preliminary Cytotoxicity Assessment
A primary step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentration range for subsequent biological assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)
-
Complete culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a clear and structured table.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung Cancer | Insert Value |
| MCF-7 | Breast Cancer | Insert Value |
| HeLa | Cervical Cancer | Insert Value |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Kinase Inhibition Screening
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as inhibitors of various protein kinases, such as FGFR, JAK, and c-Met. A primary screening against a panel of relevant kinases is crucial to identify potential targets.
Signaling Pathways of Interest
The following diagrams illustrate the general signaling pathways that can be targeted by pyrrolopyridine derivatives.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: Overview of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Caption: Key downstream pathways of the c-Met signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase (e.g., FGFR1). This can be adapted for other kinases.
Materials:
-
This compound
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a white, opaque plate, add the following in order:
-
Kinase assay buffer.
-
Diluted compound or vehicle control (DMSO).
-
Kinase and substrate mixture.
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase assay kit. This typically involves two steps:
-
Adding an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Adding a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Kinase Inhibition Profile
Present the IC50 values in a table for easy comparison.
| Kinase Target | IC50 (µM) of this compound |
| FGFR1 | Insert Value |
| JAK1 | Insert Value |
| c-Met | Insert Value |
| Other Kinase | Insert Value |
Antimicrobial Activity Screening
Heterocyclic compounds, including pyrrolopyridines, are known to possess antimicrobial properties. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol follows the general guidelines for determining the MIC of a compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Compound Dilution:
-
Prepare a stock solution of the compound in DMSO.
-
Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted for determining the MIC against fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
For yeasts (Candida albicans), prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
For molds (Aspergillus fumigatus), grow the fungus on potato dextrose agar until sporulation occurs. Harvest the conidia and prepare a suspension in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration.
-
-
Compound Dilution:
-
Prepare serial dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to the wells.
-
Incubate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[4]
-
Data Presentation: Antimicrobial Activity
Summarize the MIC values in a table.
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | Insert Value |
| Escherichia coli | Gram-negative Bacteria | Insert Value |
| Candida albicans | Yeast | Insert Value |
| Aspergillus fumigatus | Mold | Insert Value |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Application of 2-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, an isomer of the requested 2-methyl-1H-pyrrolo[3,2-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural similarity allows derivatives of this scaffold to function as competitive inhibitors for a wide array of protein kinases. Dysregulation of kinase activity is a known driver in numerous pathologies, most notably cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.
This document provides detailed application notes and a representative protocol for evaluating the inhibitory activity of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold against various protein kinases. While the initial focus was on the this compound core, the available literature predominantly features the isomeric 1H-pyrrolo[2,3-b]pyridine and the related 1H-pyrrolo[2,3-d]pyrimidine systems as highly effective kinase inhibitor frameworks. The methodologies and data presented herein are therefore centered on these more extensively studied scaffolds but are broadly applicable to related heterocyclic systems.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of various derivatives based on the pyrrolopyridine and related scaffolds against several protein kinases. This data highlights the potential of this chemical class to target diverse members of the kinome with high potency.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Compound 4h | FGFR1 | 7 | Biochemical Assay |
| FGFR2 | 9 | Biochemical Assay | |
| FGFR3 | 25 | Biochemical Assay | |
| FGFR4 | 712 | Biochemical Assay | |
| Compound 38a | JAK1 | Potent (exact value not specified) | Biochemical Assay |
| Compound 41 | GSK-3β | 0.22 | Biochemical Assay |
| Compound 46 | GSK-3β | 0.26 | Biochemical Assay |
| Compound 54 | GSK-3β | 0.24 | Biochemical Assay |
| Compound 3 | Haspin | 10.6 | ADP-Glo Assay[1] |
| Compound 5k | EGFR | 79 | Biochemical Assay[2] |
| Her2 | 40 | Biochemical Assay[2] | |
| VEGFR2 | 136 | Biochemical Assay[2] | |
| CDK2 | 204 | Biochemical Assay[2] |
Featured Signaling Pathway: JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[2] The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of JAK family members, such as JAK1.[3] Inhibition of this pathway is a validated therapeutic strategy for various autoimmune diseases and cancers.
Caption: The JAK/STAT signaling cascade.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust and high-throughput method for determining the in vitro potency (e.g., IC50) of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase using a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
Principle: The kinase reaction consumes ATP and produces ADP. After the kinase reaction is stopped, the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity. Inhibitors will reduce kinase activity, leading to a decrease in the luminescent signal.
Materials:
-
Target Kinase (e.g., JAK1, FGFR1)
-
Kinase Substrate (specific peptide or protein for the target kinase)
-
1H-pyrrolo[2,3-b]pyridine test compounds
-
ATP (high purity)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to minimize solvent effects.
-
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no enzyme or a known potent inhibitor).
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mix into the wells containing the compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™):
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold and its analogs are versatile starting points for the design of potent kinase inhibitors targeting a range of therapeutically relevant enzymes. The provided data and protocols offer a comprehensive guide for researchers to effectively screen and characterize novel inhibitors based on this chemical framework. The use of robust and high-throughput biochemical assays, such as the luminescence-based method described, is crucial for the efficient evaluation of compound potency and selectivity, thereby accelerating the drug discovery and development process.
References
Application Notes and Protocols for 2-methyl-1H-pyrrolo[3,2-b]pyridine as a Chemical Probe for Fibroblast Growth Factor Receptor (FGFR)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe a hypothetical use of 2-methyl-1H-pyrrolo[3,2-b]pyridine as a chemical probe for Fibroblast Growth Factor Receptor (FGFR). Currently, there is no direct published evidence validating this compound as a potent and selective inhibitor of FGFR. The protocols and data presented herein are based on established methodologies for characterizing similar kinase inhibitors and are provided as a template for the potential investigation and validation of this compound. Experimental validation is required to confirm the proposed biological activity and utility as a chemical probe.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is a known driver in a variety of human cancers, making it a key target for therapeutic intervention.[1][3][4] Chemical probes are essential tools for dissecting the biological functions of kinases like FGFR and for validating them as therapeutic targets.[5][6]
This document outlines a hypothetical application for this compound as a chemical probe to investigate FGFR signaling. The pyrrolopyridine scaffold is a common feature in many kinase inhibitors, suggesting that this compound may exhibit affinity for the ATP-binding pocket of FGFR.[3] The provided protocols describe how to assess the biochemical potency, cellular target engagement, and effects on downstream signaling and cell proliferation of this compound.
Data Presentation: Hypothetical Performance of this compound
The following tables summarize hypothetical quantitative data for this compound ("Probe-FGFR-1") against a known FGFR inhibitor. These values are for illustrative purposes and serve as a benchmark for potential experimental outcomes.
Table 1: Biochemical Potency against FGFR Family Kinases
| Parameter | Probe-FGFR-1 (IC₅₀, nM) | Known Standard Inhibitor (e.g., Dovitinib) (IC₅₀, nM) |
| FGFR1 Kinase Assay | 45 | 8 |
| FGFR2 Kinase Assay | 60 | 11 |
| FGFR3 Kinase Assay | 55 | 2 |
| FGFR4 Kinase Assay | 850 | 110 |
Data represents the half-maximal inhibitory concentration (IC₅₀) from in vitro kinase assays. Lower values indicate higher potency. Values for Dovitinib are representative and may vary based on assay conditions.[7]
Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | Probe-FGFR-1 (EC₅₀, nM) | Known Standard Inhibitor (EC₅₀, nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 150 | 50-100 |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 200 | 100-200 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 180 | 80-150 |
Data represents the half-maximal effective concentration (EC₅₀) from cell proliferation assays (e.g., MTT or CellTiter-Glo) after 72-hour treatment. These values reflect the compound's ability to inhibit cell growth.[1][8]
Signaling Pathway and Experimental Workflows
Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the probe to the FGFR kinase domain.[9][10][11]
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (Probe-FGFR-1)
-
Staurosporine (positive control inhibitor)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Probe-FGFR-1 in 100% DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution plate by diluting the compounds in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Dilute the FGFR kinase and Eu-anti-GST antibody in 1X Kinase Buffer A to the desired concentrations (e.g., 15 nM kinase and 6 nM antibody for a final concentration of 5 nM and 2 nM, respectively).[11]
-
Tracer Preparation: Dilute the Kinase Tracer 236 in 1X Kinase Buffer A to the desired concentration (typically determined through a tracer optimization experiment).[11]
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of diluted compound or DMSO vehicle control.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the diluted tracer.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the controls (no inhibitor for 100% activity, high concentration of staurosporine for 0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol is used to confirm that the probe engages FGFR in a cellular context and inhibits its downstream signaling.[3][12][13]
Materials:
-
FGFR-dependent cancer cell line (e.g., NCI-H1581)
-
Cell culture medium and supplements
-
Probe-FGFR-1
-
Recombinant human FGF2 (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin).[3][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed NCI-H1581 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of Probe-FGFR-1 for 2 hours.
-
Stimulate the cells with 20 ng/mL of FGF2 for 15 minutes.
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare for electrophoresis by adding Laemmli buffer and boiling.[3]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane and separate using SDS-PAGE.[15]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal. Further normalize to the loading control to account for any loading differences.[3]
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the probe's EC₅₀.[16]
Materials:
-
FGFR-dependent cancer cell line (e.g., NCI-H1581)
-
96-well cell culture plates
-
Probe-FGFR-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Probe-FGFR-1 in the cell culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
References
- 1. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blotting [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a significant heterocyclic structure present in numerous biologically active compounds, including natural alkaloids and synthetic molecules with therapeutic potential.[1][2][3] Derivatives of pyrrolopyridines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] Specifically, various substituted pyrrolopyridines have been investigated as inhibitors of key cellular targets such as Janus kinase 1 (JAK1), fibroblast growth factor receptor (FGFR), and phosphodiesterase 4B (PDE4B), highlighting their potential in oncology and inflammatory diseases.[4][5][6][7]
This document provides a detailed experimental framework for the initial in vitro characterization of 2-methyl-1H-pyrrolo[3,2-b]pyridine in cancer cell lines. The protocols outlined below describe a systematic approach, beginning with a primary assessment of cytotoxicity to determine the compound's potency, followed by secondary assays to elucidate its mechanism of action, specifically focusing on the induction of apoptosis and its effect on a key cell signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.3 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 35.1 ± 3.5 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle (0.1% DMSO) | - | 3.2 ± 0.4 | 1.5 ± 0.2 | 4.7 ± 0.5 |
| This compound | 6 (0.5 x IC50) | 12.5 ± 1.1 | 4.3 ± 0.6 | 16.8 ± 1.3 |
| This compound | 12 (IC50) | 28.7 ± 2.5 | 10.1 ± 1.0 | 38.8 ± 2.9 |
| This compound | 24 (2 x IC50) | 45.1 ± 3.8 | 18.6 ± 1.9 | 63.7 ± 4.2 |
Data are presented as the mean percentage of cells ± standard deviation from three independent experiments, as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for testing this compound.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols described herein are based on established techniques for the purification of structurally related pyrrolopyridine and azaindole derivatives. Two primary purification techniques are presented: silica gel column chromatography and recrystallization. These methods are designed to yield high-purity material suitable for downstream applications, including structural elucidation, biological screening, and synthetic transformations.
Introduction
Physicochemical Properties (Predicted)
While experimental data for this compound is limited in the public domain, its properties can be inferred from structurally similar compounds. These predicted properties are crucial for selecting the appropriate purification strategy.
| Property | Predicted Value/Characteristic | Implication for Purification |
| Appearance | Off-white to light brown solid | Color may indicate the presence of impurities. |
| Polarity | Moderately polar | Suitable for silica gel chromatography. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). | Guides the selection of solvents for both chromatography and recrystallization. |
| Thermal Stability | Expected to be stable under typical purification conditions. | Allows for heating during recrystallization. |
Purification Techniques
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of moderately polar organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture).
Experimental Protocol:
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of increasing polarity (e.g., starting with 20% EtOAc in hexanes and gradually increasing the EtOAc percentage).
-
Visualize the spots under a UV lamp to determine an appropriate solvent system that provides good separation of the desired product from impurities (target Rf of the product is typically 0.2-0.4).
-
-
Column Preparation (Slurry Method):
-
Choose a column with an appropriate diameter and length based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.
-
Add a layer of sand (approx. 1 cm) on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution). For example, start with 10% EtOAc in hexanes and gradually increase to 50% EtOAc in hexanes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data (Exemplary):
| Parameter | Value |
| Crude Material | 1.0 g |
| Silica Gel | 50 g |
| Eluent System | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Expected Yield | 70-90% (depending on crude purity) |
| Expected Purity | >98% (by HPLC/NMR) |
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.
Experimental Protocol:
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be used. A common pair for pyridine derivatives is Ethyl Acetate/Hexanes.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To promote further crystallization, place the flask in an ice bath.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Quantitative Data (Exemplary):
| Parameter | Value |
| Crude Material | 1.0 g |
| Recrystallization Solvent | Ethyl Acetate / Hexanes |
| Expected Yield | 60-85% (depending on crude purity and solvent choice) |
| Expected Purity | >99% (by HPLC/NMR) |
Visualized Workflows
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The protocols detailed in this application note provide robust and effective methods for the purification of this compound. Silica gel column chromatography is a versatile technique for separating the target compound from a variety of impurities, while recrystallization is an excellent final step for achieving high crystalline purity. The choice of method will depend on the nature and quantity of the impurities present in the crude material. Proper execution of these protocols, coupled with rigorous purity assessment, will ensure the high quality of this compound for its intended applications in research and development.
Application Notes and Protocols for the Quantification of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this compound is essential for process optimization, quality control of pharmaceutical ingredients, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established analytical principles and methods for structurally similar pyrrolopyridine derivatives and other nitrogen-containing heterocyclic compounds. These methods serve as a robust starting point for method development and validation in your laboratory.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Application Note 1: Quantification by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Application Note 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 98 2 2.5 5 95 3.0 5 95 3.1 98 2 | 4.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 133.1 (M+H)⁺
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Example transitions for similar structures might be m/z 118.1 and m/z 91.1.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity of the precursor ion.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis.
Application Note 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a suitable alternative for the analysis of this compound, particularly for purity testing and identification of volatile and semi-volatile impurities.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
2. Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ion: To be determined from the full scan mass spectrum of a standard (likely the molecular ion at m/z 132).
-
Qualifier Ions: To be determined (e.g., m/z 131, 105).
-
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
3. Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH to >9 with a suitable base (e.g., NaOH).
-
Extract the aqueous sample with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Inject into the GC-MS system.
Workflow Diagram
Caption: GC-MS workflow with LLE sample prep.
Quantitative Data Summary
The following table summarizes typical performance characteristics that could be expected for the described analytical methods. These values should be established and verified through formal method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115% |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the quantification of this compound across a variety of sample types and concentration ranges. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions, all methods must be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)).
Application Notes and Protocols for High-Throughput Screening of 2-methyl-1H-pyrrolo[3,2-b]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, serving as a foundational element in the design of novel therapeutic agents. While this specific compound is often utilized as a chemical intermediate in the synthesis of more complex molecules, the broader pyrrolo[3,2-b]pyridine core has been successfully employed in high-throughput screening (HTS) campaigns to identify new bioactive compounds. These campaigns are crucial in early-stage drug discovery for rapidly assessing large chemical libraries against biological targets.
This document provides detailed application notes and protocols based on the successful high-throughput screening of derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, specifically focusing on their identification as a novel class of antibacterial agents. The methodologies described herein can be adapted for screening this compound or custom libraries derived from this core structure against various biological targets.
Featured Application: Antibacterial Drug Discovery
A notable application of the pyrrolo[3,2-b]pyridine scaffold in HTS is the discovery of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as potent antibacterial agents. An extensive HTS program identified this class of compounds through a unique double-reporter system, which allows for simultaneous assessment of antibacterial activity and preliminary mechanism of action.[1][2][3]
High-Throughput Screening Data
The following table summarizes the antibacterial activity of lead compounds with the 5-oxo-4H-pyrrolo[3,2-b]pyridine core identified from a high-throughput screening campaign against E. coli.
| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Notes on Mechanism of Action (from reporter assay) |
| Lead Molecule | 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | 3.35 | Signs of translation blockage (low Katushka2S signal), no SOS response.[2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Antibacterial Activity using a Double-Reporter System
This protocol is adapted from the high-throughput screening program that identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as novel antibacterial agents.[1][2]
Objective: To identify compounds with antibacterial activity and gain initial insights into their mechanism of action.
Principle: This assay utilizes an E. coli strain transformed with the pDualrep2 plasmid. This plasmid contains two reporter genes:
-
Katushka2S: A far-red fluorescent protein expressed constitutively. Inhibition of protein synthesis (translation) leads to a decrease in its fluorescence.
-
RFP (Red Fluorescent Protein): Expressed under the control of an SOS-inducible promoter. DNA damage or inhibition of DNA replication induces the SOS response, leading to RFP expression.
By monitoring the fluorescence of these two proteins, one can simultaneously assess bacterial growth inhibition and the potential mechanism of action.
Materials:
-
E. coli strain carrying the pDualrep2 plasmid
-
Luria-Bertani (LB) broth
-
Compound library containing this compound or its derivatives dissolved in DMSO
-
384-well microplates (black, clear bottom)
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence at the appropriate excitation/emission wavelengths for Katushka2S and RFP
-
Positive and negative controls (e.g., known antibiotics like tetracycline for translation inhibition, ciprofloxacin for SOS induction, and DMSO as a vehicle control)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli (pDualrep2) into LB broth with appropriate antibiotic selection for plasmid maintenance.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound from the library stock plates into the wells of the 384-well assay plates.
-
Dispense positive and negative controls into designated wells.
-
-
Assay Execution:
-
Add a specific volume (e.g., 50 µL) of the prepared bacterial culture to each well of the compound-plated 384-well plates.
-
Seal the plates to prevent evaporation and incubate at 37°C for a specified period (e.g., 5-18 hours).
-
-
Data Acquisition:
-
After incubation, measure the optical density at 600 nm (OD600) to determine bacterial growth inhibition.
-
Measure the fluorescence of Katushka2S (Excitation/Emission ~588/635 nm) to assess protein synthesis.
-
Measure the fluorescence of RFP (Excitation/Emission ~558/583 nm) to assess SOS response induction.
-
-
Data Analysis:
-
Normalize the data relative to the positive and negative controls.
-
Identify "hits" as compounds that significantly inhibit bacterial growth (low OD600).
-
For the identified hits, analyze the reporter signals:
-
A low Katushka2S signal suggests a potential translation inhibitor.
-
A high RFP signal suggests a compound that induces the SOS response (e.g., a DNA damaging agent).
-
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a hit compound that inhibits the visible growth of a microorganism.
Materials:
-
Hit compounds identified from the primary HTS
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the hit compound in DMSO or another appropriate solvent.
-
Further dilute these into MHB to achieve the final desired concentrations in the assay plate.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Setup:
-
Add 50 µL of the diluted bacterial inoculum to each well of a 96-well plate.
-
Add 50 µL of the serially diluted compound solutions to the corresponding wells. This will result in a final volume of 100 µL per well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the OD600.
-
Visualizations
Caption: High-Throughput Screening Workflow for Antibacterial Discovery.
Caption: Dual-Reporter System for Mechanism of Action Analysis.
References
Application Notes and Protocols for Assessing the Biological Activity of 2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of interest in drug discovery due to its structural similarity to a class of molecules known as azaindoles. This core scaffold is present in numerous compounds that have demonstrated a range of biological activities, including the inhibition of kinases and other enzymes. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 1 (JAK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6] Given this background, the following application notes and protocols are designed to provide a framework for developing assays to characterize the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor and an anti-cancer agent.
I. Biochemical Assays for Kinase Inhibition
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified enzyme.[7][8][9] These assays are crucial for initial hit identification and for understanding the mechanism of action.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate are used. When the substrate is phosphorylated, the antibody and streptavidin are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium and XL665, resulting in a detectable signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[8]
-
Dilute the target kinase to the desired concentration in the kinase buffer.
-
Prepare a solution of the biotinylated substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of this compound and a known kinase inhibitor (e.g., Staurosporine) as a positive control in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the compound dilutions or DMSO (negative control) to the wells.
-
Add 5 µL of the diluted kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection buffer containing the europium-labeled antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
ADP-Glo™ Kinase Assay
Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the kinase, substrate, ATP, and compound dilutions as described for the HTRF assay.
-
-
Assay Procedure (384-well plate format):
-
Perform the kinase reaction as described in the HTRF protocol (steps 2a-2d).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The analysis is similar to the HTRF assay, with the luminescent signal being inversely proportional to the kinase inhibition.
-
Data Presentation: Illustrative Biochemical Kinase Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of kinases. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| This compound | Kinase A | HTRF | 85 |
| This compound | Kinase B | ADP-Glo™ | 1,200 |
| This compound | Kinase C | HTRF | >10,000 |
| Staurosporine (Control) | Kinase A | HTRF | 5 |
II. Cell-Based Assays for Biological Activity
Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[10][11] They provide insights into a compound's cell permeability, cytotoxicity, and its effect on cellular signaling pathways.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in metabolic activity is indicative of reduced cell proliferation or cytotoxicity.
Experimental Protocol:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., a line known to be dependent on a kinase targeted by the compound) in appropriate media.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
-
Western Blot Analysis of Signaling Pathway Modulation
Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to assess the phosphorylation status of key proteins in a signaling pathway downstream of a target kinase, thereby confirming the compound's mechanism of action in a cellular context.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.
-
Data Presentation: Illustrative Cell-Based Assay Data
| Compound | Cell Line | Assay Type | GI₅₀ (µM) |
| This compound | Cancer Cell Line X | MTT | 1.5 |
| This compound | Cancer Cell Line Y | MTT | 25.8 |
| Doxorubicin (Control) | Cancer Cell Line X | MTT | 0.1 |
III. Visualizations of Key Processes
Generic Kinase Signaling Pathway
Caption: A generic kinase signaling cascade and the potential point of inhibition.
High-Throughput Screening (HTS) Workflow
Caption: An automated workflow for a high-throughput kinase inhibition screen.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis, purification, and preclinical evaluation of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a promising heterocyclic scaffold in drug discovery. The protocols detailed herein are designed to yield high-purity material suitable for preclinical studies, focusing on a robust and scalable synthetic route. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved physicochemical properties and enhanced target binding. Derivatives of this scaffold have shown significant potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. The 2-methyl substituted analog, this compound, is a key intermediate for the development of novel therapeutics.
This document outlines a scalable synthetic protocol based on the Bartoli indole synthesis, which is well-suited for the preparation of 7-substituted indoles and their aza-analogs.[1][2][3] The protocol is designed to be adaptable for the production of gram-scale quantities of the target compound required for comprehensive preclinical evaluation.
Synthetic Protocol: Scale-Up Synthesis of this compound
The selected synthetic strategy is the Bartoli indole synthesis, which involves the reaction of a substituted nitro-heterocycle with a vinyl Grignard reagent. This method is advantageous for its regioselectivity and tolerance to various functional groups.[1][2][3]
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-3-nitropyridine
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-nitro-2-chloropyridine (100 g, 0.63 mol), methylboronic acid (56.5 g, 0.95 mol), and potassium carbonate (261 g, 1.89 mol).
-
Add a mixture of 1,4-dioxane (800 mL) and water (200 mL).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (14.5 g, 0.0126 mol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (1 L).
-
Wash the organic layer with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-3-nitropyridine as a yellow solid.
Step 2: Synthesis of this compound
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a solution of 2-methyl-3-nitropyridine (50 g, 0.36 mol) in anhydrous tetrahydrofuran (THF, 1.5 L).
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 1.26 L, 1.26 mol, 3.5 equivalents) via the dropping funnel, maintaining the internal temperature below -30 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (1 L).
-
Extract the mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Purification for Preclinical Use
For preclinical studies, the final compound must be of high purity (>98%). The following purification protocol is recommended:
-
Recrystallization: Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal formation. Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Final Purity Assessment: The purity of the final compound should be assessed by multiple analytical techniques.
Analytical Characterization
| Parameter | Method | Specification |
| Purity | HPLC-UV (254 nm) | ≥ 98.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| LC-MS | Correct mass ion | |
| Residual Solvents | GC-HS | ≤ 0.5% total solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Elemental Analysis | CHN Analysis | ± 0.4% of theoretical |
Preclinical Evaluation Workflow
The preclinical evaluation of this compound, as a potential kinase inhibitor, follows a structured workflow to assess its therapeutic potential and safety profile.[4][5][6]
Caption: Preclinical evaluation workflow for a novel kinase inhibitor.
Relevant Signaling Pathway: MAPK/ERK Pathway
Pyrrolopyridine derivatives frequently act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[7][8][9] A common pathway implicated in cancer and targeted by such inhibitors is the MAPK/ERK pathway.[10]
Caption: The MAPK/ERK signaling pathway, a potential target for pyrrolopyridine kinase inhibitors.
Conclusion
The protocols and information provided in these application notes are intended to facilitate the scale-up synthesis and preclinical development of this compound and its derivatives. By following these guidelines, researchers can produce high-quality material and systematically evaluate its potential as a novel therapeutic agent. The adaptability of the synthetic route and the structured preclinical workflow provide a solid foundation for advancing promising compounds toward clinical investigation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-methyl-1H-pyrrolo[3,2-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the cyclization of a pyridylhydrazone, which is formed in situ from the reaction of a pyridylhydrazine with a ketone or aldehyde. For the synthesis of the target molecule, this compound (also known as 2-methyl-4-azaindole), the typical precursors are 3-hydrazinyl-2-methylpyridine and acetone. The reaction is generally acid-catalyzed.
Q2: I am observing very low to no product formation. What are the likely causes?
Low or no yield in the Fischer indole synthesis of azaindoles can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A weak acid may not be sufficient to promote the necessary[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to the degradation of the starting materials or the product.[2] It is recommended to screen various Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Polyphosphoric acid (PPA) is also a frequently used catalyst for this transformation.[2]
-
Unfavorable Electronic Effects: The pyridine ring is electron-deficient, which can hinder the cyclization step of the Fischer indole synthesis. The success of this reaction is often improved when electron-donating groups are present on the pyridylhydrazine ring, as they increase the nucleophilicity of the ring.[2][3]
-
Instability of the Hydrazine Precursor: Pyridylhydrazines can be unstable. It is often preferable to generate the hydrazone in situ or use the crude hydrazine immediately after its preparation.
Q3: My reaction is producing a significant amount of tar-like side products. How can I minimize this?
Tar formation is a common issue in Fischer indole synthesis, often due to the high temperatures and strong acidic conditions employed. To mitigate this:
-
Optimize Reaction Temperature: Carefully control and optimize the reaction temperature. While the reaction often requires heat, excessive temperatures can promote polymerization and degradation.
-
Use a Milder Catalyst: Consider using a milder Lewis acid or a lower concentration of a Brønsted acid.
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to improve yields and reduce reaction times in some Fischer indole syntheses, potentially by minimizing the formation of degradation byproducts.
Q4: I am having difficulty with the regioselectivity of the cyclization. What can I do?
When using unsymmetrical ketones, the Fischer indole synthesis can lead to a mixture of regioisomers. To improve regioselectivity:
-
Choice of Ketone: Using a symmetrical ketone like acetone for the synthesis of a 2-methyl substituted azaindole will avoid issues of regioselectivity.
-
Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the ratio of the isomeric products.[2] Experimenting with different combinations may favor the formation of the desired isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective acid catalyst. | Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, p-TsOH, ZnCl₂, PPA).[2] |
| Degradation of starting material or product. | Lower the reaction temperature and/or use a milder acid catalyst. | |
| Poor quality or decomposition of pyridylhydrazine. | Use freshly prepared or purified pyridylhydrazine. Consider forming the hydrazone in situ. | |
| Formation of Tar and Byproducts | Reaction temperature is too high. | Optimize the temperature; start with lower temperatures and gradually increase. |
| Acid catalyst is too strong or concentrated. | Use a milder acid or a lower concentration. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust the time and temperature accordingly. Consider using a higher boiling point solvent. |
| Stoichiometry of reactants is incorrect. | Ensure the correct molar ratios of the hydrazine/hydrazone and the acid catalyst. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Use a continuous extraction method if necessary. |
| Product co-elutes with impurities during chromatography. | Screen different solvent systems for column chromatography. Consider crystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazinyl-2-methylpyridine (Precursor)
This protocol is a general representation and may require optimization.
-
Starting Material: 3-Amino-2-methylpyridine.
-
Step 1: Diazotization. Dissolve 3-amino-2-methylpyridine in aqueous HCl and cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Step 2: Reduction. Prepare a solution of tin(II) chloride in concentrated HCl. Add the diazonium salt solution prepared in Step 1 to the tin(II) chloride solution at a low temperature.
-
Workup. After the reaction is complete, basify the mixture with a strong base (e.g., NaOH) to precipitate the tin salts. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-hydrazinyl-2-methylpyridine. Due to its potential instability, it is advisable to use the crude product directly in the next step.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
In a round-bottom flask, dissolve the 3-hydrazinyl-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add acetone (1.0-1.2 eq) to the solution to form the corresponding hydrazone in situ.
-
To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:
-
Polyphosphoric acid (PPA): Often used as both the catalyst and solvent. The mixture is heated to 80-150 °C.
-
Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylene).
-
Lewis acids like zinc chloride, often used without a solvent or in a high-boiling solvent.
-
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.
-
After the reaction is complete (usually 1-24 hours), cool the mixture to room temperature.
-
Workup: If PPA is used, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH or NaHCO₃). If other acids are used, wash the reaction mixture with a basic aqueous solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Issues with 2-methyl-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-methyl-1H-pyrrolo[3,2-b]pyridine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound. Based on the properties of similar pyrrolopyridine structures, it is expected to have low solubility in aqueous solutions at neutral pH.[1][2] It is anticipated to be more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[1] The solubility in aqueous media is likely to be pH-dependent due to the presence of nitrogen atoms that can be protonated.
Q2: I am having trouble dissolving this compound in my aqueous buffer for a biological assay. What are the first steps I should take?
A2: The initial approach to solubilizing a poorly soluble compound like this compound in an aqueous buffer should involve a systematic evaluation of pH adjustment and the use of co-solvents. Due to the basic nature of the pyridine ring, acidification of the buffer is likely to increase solubility. Additionally, the inclusion of a small percentage of an organic co-solvent can significantly improve solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be significantly influenced by pH. The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated at acidic pH. This protonation results in the formation of a more polar, charged species, which is more readily solvated by water, thereby increasing aqueous solubility. Conversely, at neutral or basic pH, the compound will exist in its less soluble, free base form. Therefore, adjusting the pH of your aqueous solution to be acidic is a primary strategy to enhance its solubility.
Q4: Can I use a co-solvent to dissolve this compound? If so, which ones are recommended?
A4: Yes, using a co-solvent is a common and effective strategy.[3] For many biological applications, it is crucial to select a co-solvent that is tolerated by the experimental system (e.g., cells, enzymes). Commonly used co-solvents for in vitro studies include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG)
It is recommended to first dissolve the compound in a minimal amount of the organic co-solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration. Be sure to verify the final concentration of the co-solvent is not detrimental to your experiment.
Q5: What are cyclodextrins and can they be used to improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[4][5][6] Beta-cyclodextrins, and particularly chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective for heterocyclic and aromatic compounds.[4] This method is advantageous as it can increase solubility without the use of organic solvents.[7]
Q6: Is salt formation a viable strategy to enhance the solubility of this compound?
A6: Salt formation is a widely used technique to improve the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[8] Since this compound is a basic compound, it can be reacted with an acid to form a salt. This salt form is generally more soluble in water than the free base. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and tartaric acid.[8] This approach is particularly useful in drug development for creating stable, soluble solid forms of a compound.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Decrease the final concentration: Your experiment may need to be conducted at a lower concentration of the compound.
-
Increase the co-solvent percentage: Gradually increase the final percentage of DMSO in your aqueous buffer. However, always be mindful of the tolerance of your experimental system to the co-solvent.
-
pH adjustment: Lower the pH of your aqueous buffer before adding the compound stock solution. The increased solubility in acidic conditions may prevent precipitation.
-
Use a different co-solvent: Experiment with other co-solvents like ethanol or PEG, which may have different solubilizing properties.
-
Consider cyclodextrins: Prepare the compound as a complex with a suitable cyclodextrin before adding it to the aqueous buffer.
-
Issue 2: I need to prepare a high-concentration aqueous stock solution without organic solvents.
-
Possible Cause: The intrinsic aqueous solubility of this compound is too low for your requirements.
-
Troubleshooting Steps:
-
pH Modification: The most effective initial approach is to determine the optimal pH for solubility. Prepare a series of buffers with decreasing pH (e.g., from 7.4 down to 2) and measure the solubility at each pH.
-
Cyclodextrin Complexation: This is a primary method for achieving significant solubility enhancement in the absence of organic solvents.[7] You will need to experimentally determine the most effective cyclodextrin and the optimal molar ratio of cyclodextrin to your compound.
-
Use of Hydrotropes: Hydrotropes are compounds that can increase the solubility of other substances in water.[3][9] Examples include sodium benzoate and urea.[3] These are generally used at high concentrations.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Room Temperature.
| Solvent | Type | Expected Solubility (mg/mL) | Notes |
| Water (pH 7.4) | Aqueous | < 0.1 | Low solubility is expected at neutral pH. |
| 0.1 M HCl (pH 1) | Aqueous | 1 - 5 | Increased solubility due to protonation. |
| Phosphate Buffered Saline (PBS) | Aqueous | < 0.1 | Similar to neutral water. |
| Dimethyl Sulfoxide (DMSO) | Organic | > 50 | High solubility is anticipated. |
| Ethanol | Organic | 10 - 50 | Good solubility is expected. |
| Methanol | Organic | 10 - 50 | Good solubility is expected. |
| Dichloromethane (DCM) | Organic | > 50 | High solubility is anticipated. |
| Acetonitrile | Organic | 5 - 20 | Moderate to good solubility is expected. |
Note: These are estimated values based on the properties of similar compounds. Researchers should perform their own solubility studies to obtain precise data for their specific experimental conditions.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each mixture.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Select a cyclodextrin, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being a common starting point.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. This is known as a phase solubility diagram and can be used to determine the complexation efficiency.
Visualizations
Caption: A decision tree for selecting a suitable solubilization strategy.
Caption: Mechanisms of aqueous solubility enhancement.
References
- 1. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 2-methyl-1H-pyrrolo[3,2-b]pyridine experiments
Welcome to the technical support center for experiments involving 2-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate common challenges in their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the common causes?
A1: Low yields in the synthesis of pyrrolopyridine scaffolds can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of precursors, such as substituted aminopyridines and reagents for cyclization, is crucial. Impurities can lead to side reactions or inhibit the desired transformation. For instance, some aminopyrroles are prone to oxidation and can degrade upon exposure to air.[1]
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can significantly impact reaction rates and selectivity. Many cyclization reactions require specific temperature ranges to proceed optimally.[1]
-
Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of undesired byproducts.[1] When anhydrous conditions are specified, ensure the use of dry solvents and techniques to exclude moisture, such as using flame-dried glassware under an inert atmosphere.[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. It is advisable to carefully verify the stoichiometry.[1]
Q2: I'm observing multiple spots on my TLC plate, and none seem to be the major product. What are potential side reactions?
A2: The synthesis of pyrrolopyridines can sometimes lead to unexpected products. Based on studies of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine, you may be observing:
-
Dimerization: Formation of di-(pyrrolopyridyl)methanes can occur, especially in the presence of aldehydes.[2]
-
Ring Expansion: Under certain conditions (e.g., reaction with chloroform and a strong base), the pyrrolopyridine ring system can undergo expansion to form naphthyridine-like structures.[2]
-
Incomplete Cyclization: If using a multi-step synthesis, such as a Pictet-Spengler type reaction, you might isolate the intermediate imine or Schiff base if the cyclization step is unsuccessful.[3] The success of this reaction depends heavily on the formation and subsequent cyclization of an iminium ion, which is influenced by the choice and concentration of the acid catalyst.[1]
Issue 2: Product Purification and Stability
Q3: I'm having difficulty purifying my this compound product. What are some recommended methods?
A3: Purification of pyrrolopyridine derivatives often involves standard chromatographic techniques.
-
Column Chromatography: Silica gel flash column chromatography is a common method. A typical eluent system for related compounds is a mixture of ethyl acetate and a non-polar solvent like n-pentane or hexanes.[3][4] The exact ratio will need to be optimized based on TLC analysis.
-
Handling Precautions: Nitrogen-containing heterocyclic compounds can be sensitive to air and moisture. It is advisable to handle the purified compound under an inert atmosphere and store it protected from light and moisture to prevent degradation.[5]
Q4: My purified this compound seems to be degrading over time, as indicated by a change in color and new spots on TLC. What could be the cause?
A4: Degradation can be a concern for pyrrolopyridine scaffolds.
-
Hydrolysis: The pyrrole ring, particularly when part of a more complex system, can be susceptible to hydrolysis under acidic or basic conditions. For example, the imide bond in related pyrrolo[3,4-c]pyridine-diones is known to be susceptible to cleavage by hydroxyl ions.[6]
-
Oxidation: Exposure to air can lead to oxidation, often indicated by a discoloration of the sample (e.g., turning yellow or brown).[1]
Issue 3: Spectroscopic Analysis and Unexpected Results
Q5: My 1H NMR spectrum shows unexpected peaks. How can I confirm the structure of my product?
A5: Structural confirmation requires a combination of spectroscopic methods.
-
1H and 13C NMR: Compare your spectra to known data for similar compounds. While specific data for this compound is not widely published, data for the isomer 2-methyl-1H-pyrrolo[2,3-b]pyridine can provide a reference for the expected chemical shifts of the methyl group and aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of your product and any significant byproducts.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help establish connectivity within the molecule and unambiguously assign proton and carbon signals, which is especially useful for distinguishing between isomers.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of related pyrrolopyridine derivatives. This data can be used as a reference for optimizing your own experiments.
Table 1: Synthesis Conditions for Pyrrolopyridine Derivatives
| Compound Class | Reaction Type | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Condensation | Aldehyde, KOH, Methanol | 50 | 5 | 45-60 | [1] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Buchwald-Hartwig Amination | Amine, Cs₂CO₃, Pd(OAc)₂, BINAP, 1,4-Dioxane | 110 | 1.5 | 72 | [3] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Suzuki Coupling | Boronic acid, K₂CO₃, Pd(dppf)Cl₂, EtOH/H₂O | 90 | 0.17 | - | [3] |
| Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Transesterification | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, K₂CO₃, Methanol | 55 | 1 | ~90-100 |
Table 2: Purification Parameters for Pyrrolopyridine Derivatives
| Compound Class | Chromatography Type | Eluent System | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel Flash Chromatography | EtOAc/n-pentane (8:2) | [3] |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel Flash Chromatography | EtOAc/n-pentane (2:8) | [4] |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel Flash Chromatography | MeOH/DCM (0.5:9.5) | [3] |
Experimental Protocols
Protocol 1: Representative Synthesis of a 1H-Pyrrolo[3,2-b]pyridine Scaffold
This protocol is adapted from the synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate and can serve as a starting point for the synthesis of related structures.
-
Reaction Setup: To a solution of the appropriate starting material (e.g., an ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate precursor) in a suitable solvent (e.g., Methanol), add a base (e.g., K₂CO₃, 1.2 equivalents).
-
Heating: Stir the suspension while heating to a specified temperature (e.g., 55 °C) for a designated time (e.g., 1 hour).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., Et₂O/heptane).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dilute the residue with water and stir for 15 minutes.
-
Isolation: Collect the resulting solid by filtration and dry it in a vacuum oven at an appropriate temperature (e.g., 65 °C) for several hours to yield the desired product.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
References
- 1. ajol.info [ajol.info]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining the Purification of 2-methyl-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of 2-methyl-1H-pyrrolo[3,2-b]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Separation or Overlapping Spots in Thin Layer Chromatography (TLC)
-
Question: My TLC analysis of the crude product shows streaks or spots that are very close together. How can I improve the separation?
-
Answer: Poor separation on TLC can be due to an inappropriate solvent system or interactions with the stationary phase. The basic nature of the pyridine nitrogen in this compound can lead to interactions with the acidic silica gel, causing streaking.[1][2]
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the mobile phase can improve separation.[3]
-
Addition of a Basic Modifier: To counteract the acidic nature of the silica gel and reduce streaking, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[4]
-
Alternative Stationary Phases: Consider using neutral or basic alumina plates for your TLC analysis to minimize interactions with the basic pyridine nitrogen.[2]
-
Issue 2: Peak Tailing in Column Chromatography
-
Question: I'm observing significant peak tailing during column chromatography of this compound on silica gel. What is the cause and how can I obtain symmetrical peaks?
-
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[1] It is primarily caused by strong interactions between the basic nitrogen atom of your compound and the acidic silanol groups on the surface of the silica.[1]
Solutions:
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) or pyridine, at a low concentration (e.g., 0.1-1%) in your eluent.[1][4] The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your target compound.[1]
-
Neutralized Silica Gel: Use silica gel that has been neutralized with a base like triethylamine before packing the column.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase like neutral or basic alumina, or a polymer-based column.[1][2]
-
Issue 3: Low Recovery of the Purified Compound
-
Question: After purification by column chromatography, the yield of my this compound is very low. What are the potential reasons for this loss of material?
-
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, decomposition on acidic silica gel, or losses during the work-up and solvent removal steps.[2]
Solutions:
-
Deactivation of Silica Gel: As mentioned for peak tailing, using a mobile phase additive like triethylamine or employing neutralized silica gel can prevent strong, irreversible adsorption of your basic compound.[2]
-
pH Adjustment during Work-up: Before chromatographic purification, ensure that during aqueous extraction steps, the pH is carefully controlled. Your compound's solubility in the organic versus aqueous phase can be pH-dependent, and optimizing this can improve recovery and remove certain impurities.[2]
-
Gentle Solvent Removal: When concentrating the fractions containing your purified product, use a rotary evaporator at a moderate temperature and a gentle stream of nitrogen to avoid degradation of the compound.[1]
-
Issue 4: Product Fails to Crystallize
-
Question: The purified this compound is an oil and will not solidify. How can I induce crystallization?
-
Answer: The presence of even minor impurities can inhibit crystallization. Additionally, the inherent properties of the molecule might favor an amorphous or oily state.[2]
Solutions:
-
Ensure High Purity: The first step is to confirm the purity of your product. Re-purification by column chromatography may be necessary.
-
Systematic Solvent Screening: Attempt crystallization from a variety of solvents and solvent mixtures with different polarities. Techniques like slow evaporation, cooling the solution, or vapor diffusion of a non-solvent can be effective.[2]
-
Seed Crystals: If you have a small amount of solid material, use it as a seed crystal to induce crystallization in a supersaturated solution of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts. Depending on the synthetic route, these could include related pyridine or pyrrole derivatives.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The addition of 0.1-1% triethylamine to the eluent is highly recommended to improve peak shape.[4]
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method. A typical mobile phase would consist of a mixture of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[5]
Q4: How can I remove residual pyridine if it was used as a solvent or reagent?
A4: Residual pyridine can often be removed by an acidic wash during the work-up. For instance, washing the organic layer with a dilute solution of hydrochloric acid (e.g., 1N HCl) will protonate the pyridine, making it soluble in the aqueous layer.[4][6] The desired product can then be recovered from the organic layer. Alternatively, co-evaporation with a high-boiling point solvent like toluene can help remove traces of pyridine.[6]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of this compound using column chromatography.
-
Preparation of the Slurry: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., hexane/ethyl acetate 9:1 + 0.5% triethylamine) to form a slurry. Stir well to remove any air bubbles.
-
Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid and a small amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase | Modifier |
| TLC | Silica Gel | Hexane/Ethyl Acetate (gradient) | 0.1-1% Triethylamine |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | 0.1-1% Triethylamine |
| Column Chromatography | Neutral Alumina | Dichloromethane/Methanol (gradient) | N/A |
| RP-HPLC | C18 | Acetonitrile/Water (gradient) | 0.1% Formic Acid |
Visualizations
References
Technical Support Center: Enhancing the Stability of 2-Methyl-1H-pyrrolo[3,2-b]pyridine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-methyl-1H-pyrrolo[3,2-b]pyridine during in vitro assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows decreasing potency over the course of a multi-day cell-based assay. What could be the cause?
A1: A decrease in potency over time strongly suggests compound instability in the assay medium. The 7-azaindole scaffold of this compound can be susceptible to degradation under certain conditions. Factors to consider include:
-
Hydrolysis: The compound may be undergoing pH-dependent hydrolysis in your cell culture medium.
-
Oxidation: Components in the medium or exposure to air could be causing oxidative degradation.
-
Photodegradation: Exposure to light, especially UV, can lead to the degradation of heterocyclic compounds.
-
Metabolism by cells: If using metabolically active cells, the compound may be converted to less active metabolites.
Q2: I am observing high variability in my IC50 values for this compound between replicate plates. What are the likely reasons?
A2: High variability in IC50 values often points to issues with compound solubility and/or stability. For this compound, consider the following:
-
Poor Aqueous Solubility: While 7-azaindole derivatives generally have better solubility than their indole counterparts, poor solubility can still lead to precipitation or aggregation in aqueous assay buffers, resulting in an inconsistent effective concentration.
-
Adsorption to Plastics: The compound may be adsorbing to the surface of your assay plates or pipette tips, reducing the concentration available to interact with the target.
-
Inconsistent Stock Solution Preparation: Variability in the preparation of your DMSO stock solution can lead to differing final concentrations in your assays.
Q3: Are there any known degradation pathways for the 7-azaindole scaffold that I should be aware of?
A3: Yes, the 7-azaindole ring system can undergo several degradation reactions. While specific data for the 2-methyl derivative is limited, general pathways for related structures include:
-
Oxidation: The pyridine ring can be oxidized.
-
Hydroxylation: Metabolic processes often introduce hydroxyl groups onto the heterocyclic core or substituents.
-
Ring Opening: Under harsh acidic or alkaline conditions, the pyrrole ring may be susceptible to cleavage.
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
This is a common challenge when working with novel compounds. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent experimental data.
Troubleshooting Steps & Corrective Actions
| Potential Cause | Symptoms | Corrective Action |
| Compound Purity | Batch-to-batch variability in activity. Unexpected side effects in cell-based assays. | Verify the purity and identity of each new batch by LC-MS and NMR. Re-purify if necessary. |
| Poor Solubility | Precipitate observed in assay wells. Non-linear dose-response curves. | Determine the kinetic solubility of the compound in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents (e.g., up to 1% DMSO), surfactants, or cyclodextrins. |
| Compound Instability | Decreasing signal or potency over time. Discrepancy between biochemical and cell-based assay results. | Perform a stability study of the compound in the assay medium over the time course of the experiment. Analyze samples by HPLC at different time points. |
| Adsorption to Plastics | Loss of compound concentration in solution over time, even with good solubility. | Use low-adsorption plates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or BSA (0.1%) to the assay buffer. |
Issue 2: Compound is Active in Biochemical Assays but Inactive in Cell-Based Assays
This discrepancy often points to issues with cell permeability, efflux, or metabolic instability.
Caption: Workflow for investigating discrepancies between biochemical and cell-based assays.
Troubleshooting Steps & Corrective Actions
| Potential Cause | How to Investigate | Corrective Action |
| Low Cell Permeability | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). | If permeability is low, structural modification of the compound may be necessary to improve its physicochemical properties. |
| Active Efflux | Use efflux pump inhibitors (e.g., verapamil) in your cell-based assay to see if activity is restored. | If the compound is an efflux substrate, this may limit its utility in certain cell lines. Consider using cell lines with lower expression of the relevant efflux pumps. |
| Metabolic Instability | Incubate the compound with liver microsomes or S9 fractions and monitor its disappearance over time by LC-MS. | Common metabolic pathways for 7-azaindoles include hydroxylation and N-dealkylation.[1] Structural modifications at potential metabolic "soft spots" may improve stability. |
| Instability in Cell Culture Media | Incubate the compound in the complete cell culture medium at 37°C and analyze its concentration at various time points using HPLC. | If unstable, consider preparing fresh compound dilutions immediately before addition to cells, or reducing the incubation time if possible. |
Experimental Protocols
Protocol 1: Assessing Aqueous Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous assay buffer in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the samples by HPLC-UV.
-
Prepare a calibration curve using standards of the compound dissolved in 100% DMSO and diluted in a 50:50 mixture of acetonitrile and water.
-
Inject a filtered aliquot of the shaken sample onto the HPLC system.
-
The concentration of the compound in the clear supernatant is its kinetic solubility.
-
Protocol 2: Stability Assessment in Assay Buffer
This protocol outlines how to determine the stability of this compound in your in vitro assay buffer over time.
-
Prepare a solution of the compound in the assay buffer at the final desired concentration (e.g., 10 µM).
-
Divide the solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile.
-
Store the samples at -20°C until analysis.
-
Analyze all samples by HPLC-UV.
-
Use a stability-indicating HPLC method (see below for development).
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for accurately assessing the degradation of your compound.
-
Forced Degradation Studies: Subject the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Column: A C18 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and temperature to achieve baseline separation of the parent compound from all degradation products.
-
-
Method Validation: Once the method is developed, validate it for specificity, linearity, accuracy, and precision according to ICH guidelines.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies for this compound
| Stability Concern | Potential Cause | Recommended Action | Analytical Method |
| Hydrolytic Instability | pH of the assay buffer. | Screen for stability across a pH range (e.g., pH 5-8). Use buffers with the optimal stability profile. | HPLC-UV |
| Oxidative Degradation | Presence of reactive oxygen species in the medium or exposure to air. | Add antioxidants (e.g., ascorbic acid) to the buffer if compatible with the assay. Degas buffers and handle solutions under an inert atmosphere (e.g., nitrogen). | HPLC-UV/MS |
| Photodegradation | Exposure to ambient or UV light. | Protect stock solutions and assay plates from light by using amber vials and covering plates with foil. | HPLC-UV |
| Metabolic Instability | Enzymatic conversion by cells or subcellular fractions. | Characterize metabolites using LC-MS. Consider structural modifications to block metabolic soft spots. | LC-MS/MS |
Table 2: Comparative Metabolic Stability of Azaindole Isomers vs. Indole
| Compound | Half-life in HLM (min) | Aqueous Solubility (µg/mL) |
| Indole Analog | 16.9 | 16 |
| 4-Azaindole Analog | > 100 | 932 |
| 5-Azaindole Analog | > 100 | 419 |
| 6-Azaindole Analog | 38.5 | 487 |
| 7-Azaindole Analog | 49.5 | 936 |
Data adapted from a study on a series of HIV-1 attachment inhibitors, demonstrating the generally improved metabolic stability and solubility of azaindole scaffolds compared to their indole counterparts.[2]
By systematically addressing these potential issues, researchers can enhance the stability of this compound, leading to more reliable and reproducible data in their in vitro assays.
References
Technical Support Center: Addressing Off-Target Effects of 2-methyl-1H-pyrrolo[3,2-b]pyridine and Related Kinase Inhibitors
Disclaimer: Publicly available information on the specific biological targets and off-target profile of 2-methyl-1H-pyrrolo[3,2-b]pyridine is limited. This technical support guide utilizes Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to illustrate key principles, experimental strategies, and troubleshooting advice for managing off-target effects. The methodologies and conceptual frameworks presented here are broadly applicable to the characterization of novel kinase inhibitors, including derivatives of the pyrrolo[3,2-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a significant concern when working with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary therapeutic or experimental target.[1] For kinase inhibitors, which frequently target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge.[2] These unintended interactions can lead to a variety of confounding issues in research, including:
-
Misinterpretation of Experimental Results: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.[2]
-
Unexpected Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the intended target.[3]
Q2: I am observing a phenotype (e.g., unexpected apoptosis, altered cell morphology) that is inconsistent with the known function of my primary target kinase. How can I determine if this is due to an off-target effect?
A2: An unexpected phenotype is a strong indicator of potential off-target activity. A systematic approach is crucial to dissect on-target versus off-target effects. Key strategies include:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of another inhibitor that targets the same primary kinase but has a different chemical scaffold and, therefore, a different off-target profile.[4] If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target kinase in your cellular model.[4] If the phenotype is on-target, the resistant mutant should reverse the effect of the inhibitor.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the genetic knockdown phenocopies the effect of the inhibitor, it provides strong evidence for an on-target mechanism.
Q3: How can I proactively identify the potential off-targets of my pyrrolopyridine-based inhibitor?
A3: Proactively identifying off-targets is essential for robust experimental design and data interpretation. The most direct method is to perform a comprehensive kinase selectivity profiling screen. Several commercial services offer panels that test your compound against hundreds of purified kinases, providing IC50 or Kd values that reveal its selectivity profile. Additionally, unbiased chemical proteomics approaches, such as Kinobeads, can identify kinase and non-kinase targets in a cellular context.[5][6]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in In Vitro Kinase Assays
Q: My in vitro kinase assay is showing high background noise or variable IC50 values. What are the common causes and how can I troubleshoot this?
A: High background and variability in in vitro kinase assays can stem from several factors, particularly when using novel small molecules. Here is a troubleshooting workflow:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | The compound may autofluoresce or interfere with the detection reagents (e.g., luciferase in ADP-Glo™ assays). Run a control experiment with the compound and detection reagents in the absence of the kinase and substrate to check for direct interference.[7] |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[7] Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to disrupt potential aggregates.[7] |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[4][8] Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km of the kinase for ATP.[8] |
| Enzyme Inactivity | Repeated freeze-thaw cycles or improper storage can lead to a loss of kinase activity.[8] Always use a fresh aliquot of the enzyme and include a positive control (no inhibitor) to ensure robust kinase activity. |
| Contaminated Reagents | Buffer components or the substrate could be contaminated with ATP or other interfering substances.[8] Use fresh, high-quality reagents and dedicated stocks for your kinase assays. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Q: My compound is very potent in a biochemical kinase assay, but I'm not observing the expected effect in my cell-based assays. What could be the reason?
A: This is a common challenge in drug discovery and chemical biology. Several factors can contribute to this discrepancy:
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The compound may have poor cell membrane permeability, resulting in a low intracellular concentration. Consider performing cellular uptake assays or modifying the compound to improve its physicochemical properties. |
| Efflux by Cellular Transporters | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| High Intracellular ATP | The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[8] For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant loss of potency. |
| Target Not Expressed or Inactive | The target kinase may not be expressed at a significant level or may be in an inactive state in the chosen cell line. Confirm target expression and phosphorylation (as a proxy for activity) by Western blot. |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. Assess the stability of the compound in your experimental conditions over time. |
Data Presentation: Kinase Inhibition Profile of Dasatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of on-target and key off-target kinases. This data illustrates the multi-targeted nature of Dasatinib and highlights the importance of understanding an inhibitor's selectivity profile.
| Kinase Target | IC50 (nM) | Classification |
| ABL1 | <1 | On-target |
| SRC | 0.8 | On-target |
| LCK | <1.1 | On-target |
| YES | <1.1 | On-target |
| FYN | <1.1 | On-target |
| c-KIT | 79 | Off-target |
| PDGFRβ | Potent Inhibition | Off-target |
| EPHA2 | Potent Inhibition | Off-target |
| VEGFR2 | 27 | Off-target |
| FAK | 0.2 | Off-target |
Note: IC50 values are compiled from various sources and can vary depending on the specific assay conditions.[9][10][11][12]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of an inhibitor using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the kinase to the desired working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the kinase.[13]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO (for controls).
-
Add 10 µL of the diluted kinase to each well and incubate for 15-30 minutes at room temperature.[14]
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.[14]
-
Incubate for 60 minutes at room temperature.[13]
-
-
Signal Detection:
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[15][16]
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for 1-2 hours at 37°C.[17]
-
-
Heat Shock:
-
Harvest and wash the cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[16]
-
-
Cell Lysis and Fractionation:
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the normalized band intensity against the corresponding temperature to generate melt curves for both vehicle- and inhibitor-treated samples. A shift in the melt curve to a higher temperature indicates target stabilization and engagement.
-
Protocol 3: Western Blot for Phosphoprotein Analysis
This protocol is for assessing the inhibition of kinase activity in cells by measuring the phosphorylation state of a downstream substrate.
-
Sample Preparation:
-
Culture and treat cells with the inhibitor as desired.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. To account for differences in protein loading, it is crucial to strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: On-target effect of Dasatinib on the BCR-ABL signaling pathway.
Caption: Off-target inhibition of SRC Family Kinases by Dasatinib.
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Enhancing the Bioavailability of 2-methyl-1H-pyrrolo[3,2-b]pyridine and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the modification of 2-methyl-1H-pyrrolo[3,2-b]pyridine and related pyrrolopyridine derivatives to improve their oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability for a heterocyclic compound like this compound often stems from several factors. The primary reasons can be broadly categorized as issues related to its intrinsic physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the fluids of the GI tract, which is a prerequisite for absorption.[1][2] Many novel chemical entities, particularly those with aromatic ring structures, exhibit low aqueous solubility.
-
Low Intestinal Permeability: The molecule may not efficiently pass through the intestinal wall to enter the bloodstream. This can be influenced by factors like molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.[1]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, thereby limiting its net absorption.[1]
-
Chemical Instability: The molecule might degrade in the acidic environment of the stomach or be susceptible to enzymatic degradation in the GI tract.[1]
Q2: How can we systematically investigate the primary reason for the poor bioavailability of our this compound analog?
A2: A tiered experimental approach is recommended to pinpoint the root cause of poor bioavailability. This involves a combination of in vitro and in vivo studies.
Troubleshooting Workflow for Poor Bioavailability
References
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide offers insights into common synthetic routes, potential side reactions, and strategies for optimizing reaction conditions and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Unsuitable solvent. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some reactions require heating while others proceed better at lower temperatures. - Use fresh, high-purity reagents and catalysts. - Screen different solvents to find the optimal medium for your reaction. |
| Formation of Multiple Isomers (Regioselectivity Issues) | - In the Fischer indole synthesis, the[1][1]-sigmatropic rearrangement can lead to different regioisomers depending on the substitution pattern of the starting materials. - In electrophilic substitution on the pyrrolo[3,2-b]pyridine core, reaction can occur at C2 or C3. | - For the Fischer indole synthesis, the choice of acid catalyst (Brønsted or Lewis) can influence the regioselectivity.[2] - To favor C3 substitution on the 1H-pyrrolo[3,2-b]pyridine ring, use milder reaction conditions (e.g., lower temperature) and less reactive electrophiles. |
| Side Reactions and Impurity Formation | - Fischer Indole Synthesis: Electron-donating substituents on the phenylhydrazine can lead to N-N bond cleavage, competing with the desired cyclization.[2] - Batcho-Leimgruber Synthesis: Incomplete reduction of the nitro group or side reactions of the enamine intermediate. - Madelung Synthesis: Requires high temperatures and strong bases, which can lead to decomposition of starting materials or products. | - For the Fischer indole synthesis, carefully select the starting hydrazine and consider using a Lewis acid catalyst to promote cyclization. - In the Batcho-Leimgruber synthesis, ensure efficient reduction by using an appropriate catalyst (e.g., Raney nickel, Pd/C) and hydrogen source.[3] - For the Madelung synthesis, consider using microwave irradiation to reduce reaction times and potentially improve yields. |
| Difficult Purification | - The product may have similar polarity to byproducts or starting materials. - The product may be unstable on silica gel. | - Utilize alternative purification techniques such as preparative HPLC or crystallization. - If using column chromatography, try different solvent systems or use an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The most common approaches are analogous to indole synthesis and include the Fischer indole synthesis, the Batcho-Leimgruber synthesis, and the Madelung synthesis. Modern methods involving transition-metal-catalyzed cross-coupling reactions are also employed to construct this heterocyclic system.
Q2: How can I control the regioselectivity of electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine ring?
A2: The pyrrole ring is more electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. To achieve C3 selectivity, it is advisable to use milder reaction conditions, such as lower temperatures, and less reactive electrophiles.
Q3: What are the key challenges in the Fischer indole synthesis of this compound?
A3: The main challenges include potential N-N bond cleavage as a side reaction, especially with electron-donating groups on the starting hydrazine, and controlling the regioselectivity of the cyclization. The choice of a suitable acid catalyst is crucial for the success of this reaction.[2]
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes. Many of the reagents used are hazardous. For example, hydrazines are toxic and potentially carcinogenic. Strong acids and bases should be handled with appropriate personal protective equipment. Reactions involving hydrogen gas, such as in the Batcho-Leimgruber synthesis, should be conducted in a well-ventilated fume hood with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Synthesis of 2-Methyl-7-azaindole (2-Methyl-1H-pyrrolo[2,3-b]pyridine) via Madelung-type Synthesis
This protocol is adapted from a method for a related isomer and can be modified for the synthesis of this compound by starting with the appropriate aminopicoline.
Step 1: Acylation of 2-Amino-3-picoline
-
In a suitable reaction vessel, dissolve 2-amino-3-picoline in toluene.
-
Add acetic anhydride (1-3 molar equivalents) to the solution.
-
Heat the reaction mixture at 60-80 °C for 1-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the 2-acetamido-3-methylpyridine product.
Step 2: Cyclization to 2-Methyl-7-azaindole
-
In a separate reaction vessel under an inert atmosphere, prepare a solution of sodium amide (1-5 molar equivalents) in N-methylaniline.
-
Add the 2-acetamido-3-methylpyridine from Step 1 to this solution.
-
Heat the reaction mixture to 200-300 °C for 10-120 minutes.
-
Cool the reaction mixture and quench carefully with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 2-methyl-7-azaindole.[4]
Note: This is a high-temperature reaction and requires careful control of conditions. The yield for the overall process is reported to be greater than 60%.[4]
Data Summary
The following table summarizes yield data for the synthesis of various pyrrolopyridine derivatives from the literature. Note that data for the specific synthesis of this compound is limited, and the presented data serves as a general reference for related structures.
| Synthetic Method | Product | Yield (%) | Reference |
| Madelung-type Synthesis | 2-Methyl-7-azaindole | >60 | CN102827162A[4] |
| Transesterification | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 90-100 | Chemicalbook[5] |
| Condensation/Reduction | Substituted 1H-pyrrolo[2,3-b]pyridine derivatives | 45-80 | PMC[6] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pyrrolopyridine Synthesis
Caption: Troubleshooting workflow for addressing low product yield.
Key Synthetic Pathways to Pyrrolopyridines
Caption: Overview of major synthetic routes to the pyrrolopyridine core.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 5. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce byproducts in 2-methyl-1H-pyrrolo[3,2-b]pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine, focusing on strategies to minimize byproduct formation and improve overall reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the common cyclocondensation route involving 2-amino-3-methylpyridine and an acetaldehyde equivalent (e.g., α-halo-ketone).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification. | 1. Extend reaction time and monitor progress by TLC or LC-MS. 2. Optimize temperature; too low may slow the reaction, too high may cause degradation. 3. Use a milder base or perform the reaction under an inert atmosphere (N₂ or Ar). 4. Employ column chromatography with a carefully selected solvent system. |
| Presence of Multiple Byproducts | 1. Self-condensation of the ketone/aldehyde. 2. Polymerization of starting materials. 3. Over-alkylation or N-alkylation of the product. 4. Ring-opened intermediates. | 1. Add the ketone/aldehyde slowly to the reaction mixture. 2. Control the reaction temperature and concentration of reactants. 3. Use a less reactive alkylating agent or a protecting group strategy if necessary. 4. Ensure complete cyclization by optimizing reaction time and temperature. |
| Formation of a Dark, Tarry Mixture | 1. High reaction temperature. 2. Presence of oxygen. 3. Use of a strong, non-hindered base. | 1. Lower the reaction temperature and consider microwave-assisted synthesis for better control. 2. Degas solvents and run the reaction under an inert atmosphere. 3. Use a milder or more sterically hindered base (e.g., potassium carbonate instead of sodium ethoxide). |
| Difficulty in Purifying the Product | 1. Byproducts with similar polarity to the product. 2. Tailing on silica gel column chromatography. | 1. Use a different solvent system for chromatography or consider reverse-phase chromatography. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. Recrystallization from a suitable solvent can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their potential byproduct-forming side reactions?
A1: The most common and direct route is the cyclocondensation of 2-amino-3-methylpyridine with a C2-synthon like an α-halo-ketone (e.g., chloroacetone) or an acetaldehyde equivalent.
-
Potential Byproducts:
-
Self-condensation of the ketone: The α-halo-ketone can undergo self-condensation under basic conditions.
-
N-alkylation: The nitrogen of the pyrrolo-pyridine ring can be alkylated by the α-halo-ketone.
-
Over-alkylation: The methyl group on the pyridine ring can be further functionalized.
-
Incomplete cyclization: Leading to the formation of stable intermediates.
-
Q2: How can I optimize the reaction conditions to minimize byproduct formation in the cyclocondensation reaction?
A2: Optimization of reaction conditions is crucial. Here is a table illustrating the potential impact of different parameters on yield and purity.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base | Sodium Ethoxide | Potassium Carbonate | Milder base reduces side reactions and tar formation. |
| Temperature | 120 °C (Reflux) | 80 °C | Lower temperature minimizes degradation and side reactions. |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidative degradation of starting materials and product. |
| Addition of Ketone | All at once | Slow, dropwise | Minimizes self-condensation of the ketone. |
| Solvent | Ethanol | DMF or Acetonitrile | Aprotic polar solvents can sometimes offer better control. |
Illustrative Yield and Purity Data:
| Condition | Yield of this compound (%) | Purity by HPLC (%) | Major Impurity (%) |
| A | 30-40 | < 80 | Self-condensation products (~15%) |
| B | 60-75 | > 95 | Unreacted starting material (< 5%) |
Q3: What are the best practices for the purification of this compound?
A3: Purification is critical for obtaining a high-purity product.
-
Work-up: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: This is the most effective method. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking of the basic product on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: While stirring, add chloroacetone (1.1 eq) dropwise to the suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Visualizations
Validation & Comparative
Unveiling the Potential of 2-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis Against Known GluN2B Inhibitors
For Immediate Release
[City, State] – In the landscape of neurotherapeutics, the N-methyl-D-aspartate (NMDA) receptor, particularly its GluN2B subunit, has emerged as a critical target for the development of novel treatments for a range of neurological disorders. This guide provides a comparative analysis of the efficacy of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, a promising class of molecules, against well-established GluN2B inhibitors. While direct data for 2-methyl-1H-pyrrolo[3,2-b]pyridine is emerging, this comparison is based on closely related derivatives from the same chemical family, offering valuable insights for researchers, scientists, and drug development professionals.
The 1H-pyrrolo[3,2-b]pyridine core has been identified as a key pharmacophore in the development of selective negative allosteric modulators (NAMs) of the GluN2B subunit.[1] These compounds offer the potential for a more refined therapeutic intervention compared to non-selective NMDA receptor antagonists, which have been hampered by significant side effects. This analysis places the inhibitory potential of 1H-pyrrolo[3,2-b]pyridine derivatives in context with two of the most well-characterized selective GluN2B inhibitors: Ro 25-6981 and CP-101,606.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro potency of representative 1H-pyrrolo[3,2-b]pyridine derivatives against the known GluN2B inhibitors Ro 25-6981 and CP-101,606. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from various studies. It is important to note that direct comparisons are best made from studies employing identical assay conditions.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Ro 25-6981 | GluN1/GluN2B | Radioligand Binding | 9 | - | |
| CP-101,606 | GluN2B | - | - | - | Data Not Available in a directly comparable format |
| 1H-pyrrolo[3,2-b]pyridine Derivative 1 | human GluN2B | - | 22 | 13 | [1] |
| 1H-pyrrolo[3,2-b]pyridine Derivative 2 | human GluN2B | - | - | 3.3 | Data Not Available in a directly comparable format |
| 1H-pyrrolo[3,2-b]pyridine Derivative 3 | rat GluN2B | - | - | <100 | [1] |
It is important to note that the specific compound this compound is a novel area of research, and extensive comparative data is not yet available. The derivatives presented here share the same core structure and provide a strong indication of the potential efficacy of this chemical class.
Understanding the Mechanism: The NMDA Receptor Signaling Pathway
The NMDA receptor is a crucial player in excitatory synaptic transmission in the central nervous system. Its activation allows the influx of calcium ions, triggering a cascade of downstream signaling events essential for synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in excitotoxicity and neuronal cell death, contributing to various neurological disorders. The following diagram illustrates the NMDA receptor signaling pathway and the site of action for GluN2B-selective negative allosteric modulators.
Caption: NMDA Receptor Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, detailed experimental protocols are crucial. Below are outlines of two common assays used to assess the inhibitory activity of compounds on GluN2B-containing NMDA receptors.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GluN2B receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the GluN2B subunit.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GluN1/GluN2B receptors.
-
Radioligand: Use a tritiated, high-affinity GluN2B-selective antagonist, such as [3H]Ro 25-6981.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or known inhibitors).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][3][4]
Calcium Flux Assay
This functional assay measures the inhibition of NMDA receptor-mediated calcium influx into cells.
Objective: To determine the functional inhibitory potency (IC50) of a test compound on GluN2B receptor activity.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human GluN1/GluN2B receptors in a 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a combination of glutamate and glycine to activate the NMDA receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Generate concentration-response curves to determine the IC50 value of the test compound for the inhibition of the calcium response.[5][6]
Experimental Workflow
The following diagram outlines the typical workflow for the in vitro evaluation of a novel GluN2B inhibitor.
Caption: In Vitro Evaluation Workflow for Novel GluN2B Inhibitors.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising avenue for the development of potent and selective GluN2B inhibitors. The preliminary data on derivatives from this class suggest an efficacy profile that is competitive with established inhibitors like Ro 25-6981. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these and other novel compounds targeting the GluN2B subunit, with the ultimate goal of advancing new therapies for neurological disorders.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. While a specific, comprehensive structure-activity relationship (SAR) study on 2-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively documented in publicly available literature, a comparative analysis of its isomers and related derivatives provides valuable insights for drug discovery and development. This guide objectively compares the performance of various pyrrolopyridine-based compounds, supported by experimental data from published research, to infer potential SAR trends for the this compound core.
Comparative Biological Activities of Pyrrolopyridine Isomers
The biological activity of the pyrrolopyridine scaffold is highly dependent on the arrangement of the nitrogen atom in the pyridine ring and the substitution patterns. Below is a summary of key findings for different isomers, which can serve as a basis for predicting the potential of this compound derivatives.
| Scaffold | Target/Activity | Key Findings & SAR Highlights | Reference |
| 1H-pyrrolo[2,3-b]pyridine | JAK1 Inhibition | N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides were designed as JAK1-selective inhibitors. The introduction of a methyl amide and specific substitutions on a piperidine ring led to a potent and selective inhibitor. | [1] |
| FGFR Inhibition | A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent FGFR inhibitors. Structure optimization, including the introduction of a trifluoromethyl group at the 5-position, significantly enhanced inhibitory activity against FGFR1-4. | [2] | |
| PDE4B Inhibition | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed moderate to good inhibition of PDE4B. The nature of the amide substituent was found to be crucial for activity and selectivity over PDE4D. In contrast, an N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive. | [3] | |
| CDK8 Inhibition | A derivative of 1H-pyrrolo[2,3-b]pyridine was discovered as a potent type II CDK8 inhibitor with significant in vivo antitumor activity in colorectal cancer models. | [4] | |
| 1H-pyrrolo[3,2-c]pyridine | Anticancer (Colchicine-Binding Site Inhibition) | A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors. Substitutions on an aryl ring at the 6-position influenced antiproliferative activity, with electron-donating groups generally leading to increased potency. | [5] |
| Pyrrolo[2,3-d]pyrimidine | Kinase Inhibition (General) | The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine and is a common scaffold for ATP-competitive kinase inhibitors. Various derivatives have been developed as potent inhibitors of a range of kinases. | [6] |
| CSF1R Inhibition | Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been synthesized as potent CSF1R inhibitors, demonstrating the value of this scaffold in targeting specific kinases. | [7] | |
| Antitumor Properties | Novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown significant antitumor activity, particularly against colon cancer cell lines. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used in the evaluation of pyrrolopyridine derivatives.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Procedure:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or antiproliferative effect of a compound on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Visualizing Structure-Activity Logic and Pathways
Logical Flow of a Structure-Activity Relationship Study
The following diagram illustrates the typical workflow for a structure-activity relationship study, starting from a lead compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Validating Cellular Target Engagement of 2-methyl-1H-pyrrolo[3,2-b]pyridine as a Putative FGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for validating the intracellular target engagement of small molecule inhibitors, using the putative Fibroblast Growth Factor Receptor (FGFR) inhibitor, 2-methyl-1H-pyrrolo[3,2-b]pyridine, as a representative compound. The selection of an appropriate target engagement assay is a critical step in drug discovery, confirming that a molecule interacts with its intended target in a physiologically relevant environment. This document outlines the principles, protocols, and comparative performance of key cellular target engagement assays, supported by illustrative experimental data.
Comparison of Cellular Target Engagement Assays for FGFR Inhibitors
The validation of a compound's ability to bind to its target within a cell is paramount for establishing a clear mechanism of action and for guiding further optimization. Several robust methods are available, each with distinct advantages and limitations. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Affinity Purification-Mass Spectrometry (AP-MS).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced aggregation.[1][2][3] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. The test compound competes with the tracer.[4][5][6][7] | A modified, tagged version of the compound is used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. |
| Primary Readout | Shift in the melting temperature (Tm) or an isothermal dose-response curve.[1][2] | A ratiometric BRET signal that decreases as the test compound displaces the fluorescent tracer.[4][8] | Identification and quantification of proteins that bind to the affinity probe. |
| Cellular Context | Can be performed in intact cells or cell lysates, using endogenous or overexpressed protein.[1][2][3] | Performed in live cells, requiring the expression of a fusion-tagged target protein.[6][7] | Typically performed on cell lysates. |
| Labeling Requirement | Label-free for the compound and can be label-free for the endogenous protein (requires a specific antibody for detection). | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescently labeled tracer.[4][5] | Requires chemical modification of the test compound to incorporate an affinity tag (e.g., biotin). |
| Throughput | Moderate to high, especially with automated Western blot or plate-based detection methods. | High-throughput screening (HTS) compatible, typically performed in 96- or 384-well plates.[4] | Low to moderate, often used for initial target identification rather than large-scale screening. |
| Quantitative Data | Provides apparent binding affinity (EC50) from isothermal dose-response curves and thermal stabilization shifts (ΔTm). | Provides quantitative measures of compound affinity (IC50), target occupancy, and residence time in live cells.[6] | Can be semi-quantitative or quantitative with advanced mass spectrometry techniques (e.g., SILAC, TMT). |
| Advantages | - Measures engagement with the native target protein (if a good antibody is available).- Does not require modification of the compound.- Can be adapted for in-vivo studies. | - Highly sensitive and quantitative.- Provides real-time binding information in live cells.- Can determine compound permeability and residence time.[6][7] | - Unbiased approach to identify potential binding partners.- Does not require prior knowledge of the target. |
| Disadvantages | - Can be labor-intensive, especially the Western blot-based readout.- The thermal stabilization effect may not be significant for all target-ligand interactions.- Requires high-quality, specific antibodies for endogenous protein detection. | - Requires genetic engineering of the cell line to express the fusion protein.- Dependent on the availability of a suitable fluorescent tracer.- Overexpression of the target protein might not reflect physiological conditions. | - Modification of the compound with a tag may alter its binding properties.- Risk of identifying non-specific binding proteins.- Indirectly measures target engagement. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for FGFR
This protocol is adapted from established CETSA procedures for protein kinases.[1][2][3]
1. Cell Culture and Treatment:
-
Culture cells expressing FGFR (e.g., cell lines with known FGFR amplification or mutations) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
For melt curve determination, aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes. A non-heated control is kept at room temperature.
-
For isothermal dose-response analysis, heat all samples at a single, optimized temperature (determined from the melt curve, typically near the Tm of FGFR).
3. Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble FGFR in each sample by Western blotting using a specific anti-FGFR antibody. A loading control (e.g., GAPDH) should also be probed.
-
Quantify the band intensities and plot the percentage of soluble FGFR against the temperature (for melt curve) or compound concentration (for isothermal dose-response). A positive target engagement will result in a shift of the melt curve to a higher temperature or a dose-dependent increase in soluble FGFR at the fixed temperature.
NanoBRET™ Target Engagement Assay for FGFR
This protocol is based on Promega's NanoBRET™ TE Intracellular Kinase Assay.[4][5]
1. Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for an FGFR-NanoLuc® fusion protein.
-
Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.
2. Assay Execution:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer K-5 (a fluorescent tracer for kinases) to the cells, followed by the addition of the test compound dilutions. A vehicle control and a no-compound control are also included.
-
Incubate the plate for a specified period (e.g., 1-2 hours) at 37°C to allow the binding to reach equilibrium.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Immediately measure the BRET signal (ratio of acceptor emission to donor emission) using a luminometer equipped with appropriate filters.
4. Data Analysis:
-
The BRET ratio is plotted against the concentration of the test compound.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined by fitting the data to a dose-response curve. A lower IC50 value indicates a higher affinity of the compound for the target.
Visualizations
Caption: Simplified FGFR signaling pathway.
Caption: CETSA experimental workflow.
Caption: NanoBRET assay workflow.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. carnabio.com [carnabio.com]
A Comparative Analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine and Its Isomers for Drug Discovery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, renowned for its presence in numerous kinase inhibitors and other therapeutic agents. The placement of the nitrogen atom in the pyridine ring, along with the position of substituents, significantly modulates the physicochemical and biological properties of these molecules. This guide provides a comparative analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 2-methyl-4-azaindole) and its key isomers: 3-methyl-1H-pyrrolo[3,2-b]pyridine (3-methyl-4-azaindole), 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole), and 3-methyl-1H-pyrrolo[2,3-b]pyridine (3-methyl-7-azaindole).
Physicochemical Properties
The position of the methyl group and the pyridine nitrogen atom influences key physicochemical parameters such as melting point, boiling point, and pKa. These properties, in turn, affect the solubility, absorption, and distribution of the compounds.
| Property | This compound (2-methyl-4-azaindole) | 3-methyl-1H-pyrrolo[3,2-b]pyridine (3-methyl-4-azaindole) | 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) | 3-methyl-1H-pyrrolo[2,3-b]pyridine (3-methyl-7-azaindole) |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| CAS Number | 73177-35-2 | 25796-94-5[1] | 7621-63-8 | 5654-93-3[2][3] |
| Melting Point (°C) | Not available | Not available | Not available | 130.5-133[2][4] |
| Boiling Point (°C) | Predicted: 329.8±15.0 | Not available | Not available | Predicted: 352.8±15.0[2][4] |
| pKa | Predicted: 8.01±0.20 | Not available | Not available | Predicted: 8.01±0.20[2][4] |
| Appearance | Not available | Not available | Not available | Off-white to yellow solid[2][4] |
Comparative Biological Activity
The subtle structural variations among these isomers lead to distinct biological activity profiles. While a direct head-to-head comparison in a single study is limited, the existing literature indicates their potential in different therapeutic areas, particularly as kinase inhibitors and receptor antagonists.
This compound (2-methyl-4-azaindole): Derivatives of the 4-azaindole scaffold have been investigated as potent inhibitors of various kinases, including p21-activated kinase-1 (PAK1) and Janus kinases (JAKs). The 4-azaindole core is often utilized to improve physicochemical properties like lipophilicity and aqueous solubility compared to their indole counterparts.[5] For instance, 4-azaindole analogs have shown superior PAK1 biochemical activity with Kᵢ values under 10 nM and significant selectivity for group I over group II PAKs.[5]
2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole): The 7-azaindole core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6][7] This is due to the ability of the pyridine nitrogen and the pyrrole N-H to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[6][7] Derivatives of 2-methyl-7-azaindole have been explored as inhibitors of fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).[8][9][10]
3-methyl-1H-pyrrolo[2,3-b]pyridine (3-methyl-7-azaindole): This isomer has been identified as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonist.[2][4] CRTH2 is a G-protein-coupled receptor for prostaglandin D2 and is a target for inflammatory disorders such as asthma and allergic rhinitis.
Experimental Protocols
Synthesis: Fischer Indole Synthesis for Azaindoles
A common and versatile method for the synthesis of azaindole cores is the Fischer indole synthesis.[11][12][13][14][15] This acid-catalyzed reaction involves the cyclization of a pyridylhydrazine with an aldehyde or a ketone.[11][12][13][14][15]
Protocol for a Representative Fischer Indole Synthesis of a 4-Azaindole Derivative:
-
Hydrazone Formation: A pyridylhydrazine (1 equivalent) is reacted with an appropriate aldehyde or ketone (1.1 equivalents) to form a pyridylhydrazone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridylhydrazine in a suitable acidic medium, such as a 4 wt% aqueous solution of sulfuric acid.[11]
-
Addition of Carbonyl: Add the aldehyde or ketone to the reaction mixture.[11]
-
Heating: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of approximately 7-8 is reached.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). The organic layers are then combined and washed with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azaindole derivative.[11]
Biological Assay: CRTH2 Antagonist Calcium Mobilization Assay
This high-throughput screening assay measures the ability of a test compound to inhibit the prostaglandin D2 (PGD2)-induced increase in intracellular calcium in cells expressing the human CRTH2 receptor.[8]
Protocol:
-
Cell Plating: HEK293 or CHO cells stably expressing human CRTH2 are harvested and seeded in 384-well, black-walled, clear-bottom assay plates at a density of 5,000 cells/well. Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Diluted test compounds in assay buffer are added to the cell plate. Negative (DMSO vehicle) and positive (a known CRTH2 antagonist) controls are included. The plate is incubated for 15-30 minutes at room temperature.[8]
-
Agonist Stimulation and Signal Detection: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established for 10-20 seconds. An EC₈₀ concentration of PGD₂ is then added to all wells simultaneously.[8]
-
Data Acquisition: Fluorescence intensity is measured every second for 120-180 seconds immediately after agonist addition.[8]
-
Data Analysis: The response is quantified as the peak fluorescence signal minus the baseline. The inhibitory effect of the test compounds is calculated as a percentage of the control response, and IC₅₀ values are determined from dose-response curves.
Signaling Pathway Visualization: The JAK-STAT Pathway
Derivatives of azaindoles are well-known inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a crucial cascade that transmits signals from cytokines and growth factors from outside the cell to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][16][17][18] JAK1, in particular, is a critical element in the signaling of several pro-inflammatory cytokines, making it an attractive target for inflammatory diseases.[19][20][21]
This pathway begins with a cytokine binding to its receptor, leading to the activation of associated JAKs.[16] These kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[16] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[2][16] Azaindole-based JAK inhibitors typically compete with ATP for binding to the kinase domain of JAKs, thereby blocking this signaling cascade.
Conclusion
The comparative analysis of this compound and its isomers underscores the profound impact of subtle structural modifications on the physicochemical properties and biological activities of azaindoles. While the 7-azaindole scaffold is extensively studied and utilized in kinase inhibitor design, the 4-azaindole core also presents a valuable template for modulating drug-like properties. The available data suggests distinct therapeutic potentials for these isomers, with 7-azaindoles being prominent in oncology and inflammation through kinase inhibition, and specific isomers like 3-methyl-7-azaindole showing promise as receptor antagonists for inflammatory conditions. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on these versatile scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYL-7-AZAINDOLE CAS#: 5654-93-3 [m.chemicalbook.com]
- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole [ouci.dntb.gov.ua]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. JAK1: Number one in the family; number one in inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 2-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the specific cross-reactivity of this exact molecule, this document presents a representative profile based on structurally related pyrrolopyridine derivatives. This approach aims to offer valuable insights into the potential off-target interactions and selectivity of this scaffold. The experimental protocols detailed below are standard methods that can be applied to determine the precise cross-reactivity of this compound.
Representative Kinase Inhibition Profile
To illustrate the potential kinase cross-reactivity of the pyrrolopyridine scaffold, we have compiled inhibitory data from publicly available studies on related compounds. It is crucial to note that substitution patterns on the pyrrolopyridine core can significantly influence potency and selectivity. Therefore, the data in Table 1 should be considered as an indicator of potential interactions rather than a definitive profile for this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pyrrolo[2,3-b]pyridine Derivative 1 | FGFR1 | 7 | Sunitinib | 80 |
| FGFR2 | 9 | 60 | ||
| FGFR3 | 25 | 20 | ||
| FGFR4 | 712 | 350 | ||
| Pyrrolo[2,3-b]pyridine Derivative 2 | c-Met | 1.68 | Crizotinib | 11 |
| N-Methyl-pyrrolo[2,3-b]pyridine Derivative 3 | JAK1 | Potent (exact value not specified) | Tofacitinib | 1.2 |
Table 1: Representative Kinase Inhibition Data for Structurally Related Pyrrolopyridine Derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. These values are presented to illustrate the potential target space of the pyrrolopyridine scaffold.
Experimental Protocols
To generate a comprehensive cross-reactivity profile for this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
-
Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP (radiolabeled with ³²P or ³³P).
-
Compound Addition : Add this compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination : Stop the reaction by adding a solution such as phosphoric acid.
-
Separation : Separate the phosphorylated substrate from the remaining radiolabeled ATP using a method like filter binding or gel electrophoresis.
-
Detection : Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment : Treat cultured cells with this compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
-
Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis : Lyse the cells to release the soluble proteins.
-
Separation of Aggregates : Pellet the precipitated proteins by centrifugation.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Potential signaling pathways inhibited by pyrrolopyridines.
Conclusion
The pyrrolopyridine scaffold is a versatile starting point for the development of targeted inhibitors. The representative data presented here suggest that derivatives of this scaffold have the potential to interact with various kinases, including receptor tyrosine kinases and non-receptor tyrosine kinases. A thorough cross-reactivity profiling of this compound using the described in vitro and cellular assays is essential to understand its selectivity and to guide further drug development efforts. The provided workflows and pathway diagrams serve as a foundational guide for researchers embarking on the characterization of this and related compounds.
Confirming the Binding Mode of 1H-Pyrrolo[3,2-b]pyridine Derivatives to Fibroblast Growth Factor Receptor (FGFR)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework in the design of potent kinase inhibitors. This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine derivatives targeting the Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and survival. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention.
This document presents experimental data on the binding of 1H-pyrrolo[2,3-b]pyridine derivatives to FGFR1 and compares their potency with established multi-kinase inhibitors. Detailed protocols for key experimental techniques are provided to facilitate the replication and validation of these findings.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of several 1H-pyrrolo[2,3-b]pyridine derivatives and two well-characterized FGFR inhibitors, Ponatinib and AZD4547, against FGFR1 are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound ID/Name | Primary Target | IC50 (nM) | Notes |
| Compound 1 | FGFR1 | 1900 | A 1H-pyrrolo[2,3-b]pyridine derivative with a low molecular mass and high ligand efficiency.[1] |
| Compound 4h | FGFR1 | 7 | An optimized 1H-pyrrolo[2,3-b]pyridine derivative with pan-FGFR inhibitory activity.[1] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Ponatinib | FGFR1 | 2.2 | A potent, multi-targeted kinase inhibitor.[2] |
| Abl | 0.37 | ||
| PDGFRα | 1.1 | ||
| VEGFR2 | 1.5 | ||
| Src | 5.4 | ||
| AZD4547 | FGFR1 | 0.2 | A potent and selective inhibitor of the FGFR tyrosine kinase family.[3] |
| FGFR2 | 2.5 | ||
| FGFR3 | 1.8 |
Elucidating the Binding Mode: Structural Insights
The binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives to the FGFR1 kinase domain has been investigated through co-crystallization and molecular docking studies. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine 564 (A564) in the hinge region of the ATP-binding pocket.[1]
Substitutions on the pyrrolopyridine scaffold can further enhance binding affinity. For instance, in compound 4h, the 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and engages in a π-π stacking interaction with phenylalanine 489 (F489).[1] Additionally, the methoxy group can form a hydrogen bond with the amine group of aspartic acid 641 (D641).[1] These interactions collectively contribute to the high potency of these compounds.
Experimental Protocols
To experimentally validate the binding and inhibitory activity of 2-methyl-1H-pyrrolo[3,2-b]pyridine and its analogs, a suite of biophysical and biochemical assays can be employed. Below are detailed protocols for commonly used methods.
I. Kinase Inhibition Assays
A. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Materials:
-
FGFR1 kinase (GST- or His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)
-
Kinase Tracer
-
Test compound (e.g., this compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create a 3X intermediate dilution of the compound in Kinase Buffer A.
-
Reagent Preparation:
-
Prepare a 3X Kinase/Antibody mixture in Kinase Buffer A.
-
Prepare a 3X Tracer solution in Kinase Buffer A.
-
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the 3X intermediate compound dilution.
-
5 µL of the 3X Kinase/Antibody mixture.
-
5 µL of the 3X Tracer solution.
-
-
Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
FGFR1 kinase
-
Substrate peptide (e.g., Poly(E,Y)4)
-
ATP
-
Test compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the luminescence signal to the percentage of ATP consumed. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
II. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified FGFR1 kinase domain
-
Test compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with DMSO matched between the cell and syringe solutions)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the FGFR1 protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to ensure a precise buffer match. If DMSO is used to dissolve the compound, the same concentration of DMSO must be present in the protein solution.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the FGFR1 solution (typically 10-50 µM) into the sample cell.
-
Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2 µL each) until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
III. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (e.g., test compound) to a ligand (e.g., FGFR1) immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified FGFR1 kinase domain
-
Test compound
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the FGFR1 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a serial dilution of the test compound in running buffer.
-
Inject the compound solutions over the immobilized FGFR1 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
-
Dissociation:
-
Flow running buffer over the sensor surface to monitor the dissociation of the compound from the receptor.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the FGFR signaling pathway and a generalized workflow for characterizing inhibitor binding.
Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation. This initiates downstream cascades including the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, ultimately regulating cellular responses.
Caption: A generalized experimental workflow for characterizing the binding of novel inhibitors. This process involves compound synthesis, followed by a battery of biochemical and biophysical assays to determine potency and binding thermodynamics/kinetics. Structural studies and SAR analysis are then used to confirm the binding mode.
References
A Comparative Benchmarking Guide to 2-methyl-1H-pyrrolo[3,2-b]pyridine and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-methyl-1H-pyrrolo[3,2-b]pyridine with other isomeric pyrrolopyridine scaffolds and related heterocyclic compounds. The information is intended to assist researchers and drug development professionals in evaluating the potential of these scaffolds for various therapeutic applications. The comparisons are based on available physicochemical data and reported biological activities from preclinical studies.
Introduction to Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. They exist in six different isomeric forms, each with a unique arrangement of the nitrogen atoms, which significantly influences their chemical and biological properties.[1] These scaffolds are of great interest in medicinal chemistry as they are present in various natural products and have been identified as "privileged structures" for targeting a wide range of biological targets, particularly protein kinases. The pyrrolopyridine core can mimic the adenine structure of ATP, enabling competitive binding to the ATP-binding site of kinases.
This guide focuses on this compound and benchmarks it against other key pyrrolopyridine isomers to provide a comparative perspective on their potential in drug discovery.
Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed physicochemical properties for this compound and its parent pyrrolopyridine isomers.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | This compound | C₈H₈N₂ | 132.16 | 1.8 | 1 | 2 |
| 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | 1.8 | 1 | 2 |
| 1H-pyrrolo[3,2-c]pyridine | 1H,2H,3H-pyrrolo(3,2-c)pyridine | C₇H₈N₂ | 120.15 | 0.9 | 1 | 2 |
| 1H-pyrrolo[2,3-c]pyridine | 1H-Pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 118.14 | Not Available | 1 | 2 |
| 2H-pyrrolo[3,4-c]pyridine | 2-methyl-2H-pyrrolo[3,4-c]pyridine | C₈H₈N₂ | 132.17 | Not Available | 0 | 2 |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione | C₂₆H₃₃N₅O₃ | 463.6 | 2.5 | 1 | 5 |
Note: Data for some parent isomers is limited; therefore, data for a representative derivative is provided where necessary. Physicochemical properties are computed and sourced from PubChem and other chemical databases.[2][3][4][5][6][7]
Biological Activity and Performance
The pyrrolopyridine scaffold has been extensively explored as a core structure for the development of inhibitors targeting various protein kinases and other enzymes involved in disease pathogenesis. The following sections and tables summarize the reported biological activities of derivatives of different pyrrolopyridine isomers. It is important to note that the majority of the available data is on substituted derivatives rather than the parent compounds. The presented data aims to highlight the potential of each scaffold for further derivatization and optimization.
Kinase Inhibitory Activity
Pyrrolopyridine derivatives have shown significant promise as inhibitors of a wide range of protein kinases implicated in cancer and inflammatory diseases.
| Scaffold | Target Kinase(s) | Example Derivative | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[3,2-b]pyridine | Not specified in readily available public literature for the 2-methyl parent compound. Derivatives have been synthesized for antiproliferative activity against melanoma. | Diarylureas and amides of pyrrolo[3,2-b]pyridine | Potent antiproliferative activity against A375 melanoma cells | [8] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 4h derivative | 7, 9, 25 | [9] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | Compound 22 | 48.6 | [4][10] |
| 1H-pyrrolo[2,3-b]pyridine | PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 110 - 1100 | [11] |
| 1H-pyrrolo[2,3-c]pyridine | LSD1 | Compound 46 | 3.1 | [5] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization (Colchicine-binding site) | 10t derivative | 120 - 210 (antiproliferative IC₅₀) | [12][13] |
Anticancer and Other Biological Activities
Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, including antiproliferative effects against various cancer cell lines and potential as anti-inflammatory and antiviral agents.
| Scaffold | Biological Activity | Cell Line/Assay | Example Derivative | Activity Metric (e.g., IC₅₀, EC₅₀) | Reference |
| 1H-pyrrolo[3,2-b]pyridine | Antiproliferative | A375 (Melanoma) | Ir and It derivatives | More potent than Sorafenib | [8] |
| 1H-pyrrolo[2,3-b]pyridine | Antiproliferative | HCT116 (Colon Cancer) | Compound 22 | IC₅₀ = 0.19 µM | [10] |
| 1H-pyrrolo[3,2-c]pyridine | Antiproliferative | HeLa, SGC-7901, MCF-7 | 10t derivative | IC₅₀ = 0.12, 0.15, 0.21 µM | [12][13] |
| 1H-pyrrolo[3,4-c]pyridine | Anti-HIV-1 | HIV-1 replication assay | 12j derivative | EC₅₀ = 1.65 µM | [1] |
| 1H-pyrrolo[3,4-c]pyridine | Analgesic, Sedative | In vivo mouse models | Various derivatives | Significant activity | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of scientific findings. Below are detailed protocols for key assays commonly used to evaluate the biological activity of heterocyclic compounds like this compound.
Synthesis of this compound
A general synthetic approach for 2-methylpyridines involves the α-methylation of the corresponding pyridine derivative.
Materials:
-
Starting pyridine compound
-
Raney® nickel
-
1-Propanol
-
Continuous flow system with a packed catalyst column
-
HPLC pump
-
Heating system for the column
Procedure:
-
Set up a continuous flow system with a stainless steel column packed with Raney® nickel.
-
Prepare a 0.05 M solution of the starting pyridine in 1-propanol.
-
Heat the catalyst column to >180 °C while pumping 1-propanol through the system at a flow rate of 0.3 mL/min for 30 minutes to activate the catalyst.
-
Introduce the pyridine solution into the reaction stream at a flow rate of 0.1 mL/min.
-
Collect the eluent from the column.
-
The product, 2-methylpyridine derivative, is then purified from the collected solution, typically using chromatographic methods.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.[14]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]-ATP, or used in luminescence-based assays like ADP-Glo™)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serially diluted)
-
96- or 384-well plates
-
Detection reagents (e.g., for luminescence or radioactivity)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Detect the kinase activity. For radioactive assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays (like ADP-Glo™), the amount of ADP produced is quantified.[15][16][17][18][19]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.[9][20][21]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cells treated with the test compound
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V binding buffer (containing Ca²⁺)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for a specific duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorophore-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for about 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between:
Visualizations
General Kinase Inhibition Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Apoptosis Detection via Annexin V and PI Staining
This diagram illustrates the principle of apoptosis detection using Annexin V and Propidium Iodide (PI) staining, distinguishing between different cell populations.
Caption: Principle of apoptosis detection by flow cytometry.
Conclusion
The pyrrolopyridine scaffold represents a versatile and promising platform in medicinal chemistry, with derivatives showing a wide array of biological activities. While direct comparative data for this compound is limited, the analysis of its core scaffold and related isomers indicates significant potential, particularly in the development of kinase inhibitors and anticancer agents. The choice of the pyrrolopyridine isomer and the substitution pattern are critical for modulating the potency and selectivity towards specific biological targets. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of novel therapeutic agents based on these privileged heterocyclic structures. Further head-to-head studies of the parent compounds and their simple derivatives are warranted to more definitively delineate the structure-activity relationships among the pyrrolopyridine isomers.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine | C7H8N2 | CID 1519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C8H8N2 | CID 11586310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- | C26H33N5O3 | CID 3075249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. In vitro kinase assay [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. scispace.com [scispace.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
In Vivo Therapeutic Potential of 2-methyl-1H-pyrrolo[3,2-b]pyridine: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific in vivo validation data for the therapeutic potential of 2-methyl-1H-pyrrolo[3,2-b]pyridine. While the broader class of pyrrolopyridines has garnered considerable interest in drug discovery, with various isomers demonstrating promising activity across a range of therapeutic targets, data directly pertaining to the 2-methyl substituted 1H-pyrrolo[3,2-b]pyridine isomer is scarce. This guide summarizes the available information and provides a comparative overview of the therapeutic landscape for related pyrrolopyridine scaffolds.
Lack of In Vivo Data for this compound
Extensive searches of scientific databases have not yielded any dedicated studies detailing the in vivo efficacy, comparative performance, or specific signaling pathway modulation of this compound. One study focusing on Phosphodiesterase 4B (PDE4B) inhibitors reported that an N-methylated pyrrolo[3,2-b]pyridine derivative was inactive, suggesting that not all substitutions on this scaffold yield therapeutic potential. The absence of further research could indicate that this specific compound may have been deprioritized in early-stage drug discovery due to a lack of significant in vitro activity or unfavorable pharmacokinetic properties.
Therapeutic Potential of the Broader Pyrrolopyridine Class
In contrast to the lack of data for the specific 2-methyl derivative, other isomers and substituted derivatives of pyrrolopyridine have been extensively investigated and have shown significant therapeutic promise in vivo. Below is a comparative summary of the validated therapeutic applications for different pyrrolopyridine scaffolds.
Comparative Overview of Pyrrolopyridine Isomers
| Scaffold | Therapeutic Target | Key In Vivo Findings |
| 1H-pyrrolo[2,3-b]pyridine | Janus Kinase (JAK) Inhibitors: Several derivatives have been developed as potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer. In vivo studies have demonstrated their ability to reduce inflammation and tumor growth in animal models. | |
| Fibroblast Growth Factor Receptor (FGFR) Inhibitors: As inhibitors of FGFR signaling, these compounds have shown anti-tumor activity in preclinical cancer models by inhibiting cell proliferation and angiogenesis. | ||
| c-Met Inhibitors: Derivatives of this scaffold have been evaluated as inhibitors of the c-Met proto-oncogene, demonstrating tumor growth inhibition in xenograft models of cancers with aberrant c-Met signaling. | ||
| 1H-pyrrolo[3,2-c]pyridine | Colchicine-Binding Site Inhibitors: Certain derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. These compounds have demonstrated significant anti-proliferative activity in cancer cell lines and in vivo tumor models. | |
| 1H-pyrrolo[3,4-c]pyridine | Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: Urea-based derivatives of this scaffold have shown potent inhibition of NAMPT, a key enzyme in NAD+ biosynthesis. In vivo studies have demonstrated their efficacy in mouse xenograft models of cancer. | |
| 1H-pyrrolo[3,2-b]pyridine | GluN2B-Selective Negative Allosteric Modulators: A series of derivatives, distinct from the 2-methyl variant, have been identified as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. These compounds have shown target engagement in the brain in in vivo rodent models, suggesting potential for the treatment of neurological disorders. |
Experimental Protocols and Signaling Pathways of Related Pyrrolopyridines
While specific protocols for this compound are unavailable, the methodologies employed for other pyrrolopyridine derivatives provide a general framework for in vivo validation.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic compound, which would be applicable to pyrrolopyridine derivatives.
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
Example Signaling Pathway: JAK/STAT Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
Many therapeutically relevant pyrrolopyridine derivatives function by inhibiting specific signaling pathways. For instance, 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors modulate the JAK/STAT pathway, which is crucial for cytokine signaling in immune responses and cell growth.
Assessing the Selectivity of 2-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key structural motif in medicinal chemistry, has garnered significant attention for its potential as a versatile platform in the development of targeted therapeutics. This guide provides a comparative analysis of the selectivity of 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives and related isomers against various biological targets, with a focus on protein kinases. The information presented is curated from recent scientific literature to aid researchers in drug discovery and development.
Performance Comparison: Kinase Inhibitory Activity
The selectivity of pyrrolopyridine derivatives is a critical determinant of their therapeutic potential and safety profile. The following tables summarize the in vitro inhibitory activities (IC50 values) of various derivatives against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | FGFR4 | 712 | [1][2] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| Compound 9 | c-Met | 22.8 | ALK | Moderate Inhibition | [3] |
| Compound 31g | JAK1 | Potent Inhibition | JAK2, JAK3, TYK2 | Selective over | [4] |
| Compound 41 | GSK-3β | 0.22 | 24 other kinases | Selective over | [5] |
| Compound 46 | GSK-3β | 0.26 | 24 other kinases | Selective over | [5] |
| Compound 54 | GSK-3β | 0.24 | 24 other kinases | Selective over | [5] |
| Compound 22 | CDK8 | 48.6 | [6] |
Note: The core scaffold of the compounds listed may vary slightly (e.g., 1H-pyrrolo[2,3-b]pyridine). Please refer to the cited literature for the exact chemical structures.
Key Signaling Pathways
The therapeutic efficacy of these compounds is rooted in their ability to modulate specific signaling pathways implicated in disease pathogenesis. Below are simplified representations of key pathways targeted by pyrrolopyridine derivatives.
Caption: FGFR Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Caption: WNT/β-catenin Signaling and CDK8 Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
Caption: General Workflow for In Vitro Kinase Assay.
Methodology:
-
Assay Preparation: The kinase, a suitable substrate (often a peptide or protein), and adenosine triphosphate (ATP) are combined in a buffer solution within the wells of a microtiter plate.
-
Compound Addition: The this compound derivatives, dissolved in a solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the remaining ATP or the phosphorylated product is quantified. This is often achieved using a detection reagent that produces a luminescent or fluorescent signal. The intensity of the signal is inversely proportional to the kinase activity.
-
Data Analysis: The signal from each well is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated using a suitable curve-fitting model.
Cellular Proliferation Assay
To assess the on-target effect of the inhibitors in a cellular context, proliferation assays are commonly employed.
Methodology:
-
Cell Seeding: Cancer cell lines known to be dependent on the target kinase are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the pyrrolopyridine derivatives for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are expressed as the percentage of cell growth inhibition relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 values are then calculated.
Conclusion
The this compound scaffold and its isomers represent a promising class of compounds for the development of selective kinase inhibitors. The data presented in this guide highlight the potential of these derivatives to target key signaling pathways involved in cancer and other diseases. The provided experimental frameworks offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Further optimization of these derivatives could lead to the development of next-generation targeted therapies with improved efficacy and reduced side effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
head-to-head comparison of different 2-methyl-1H-pyrrolo[3,2-b]pyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The 2-methyl substituted analog, 2-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a crucial building block for the development of various therapeutic agents. This guide provides a head-to-head comparison of several prominent synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and disadvantages. The comparison is supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | 3-Hydrazinopyridine, Acetone | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | High temperatures | Variable | Well-established, one-pot potential | Harsh acidic conditions, potential for side reactions and low yields with pyridine substrates. |
| Batcho-Leimgruber Synthesis | 3-Nitro-2-methylpyridine | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C) | High temperature for enamine formation, then reduction | Generally Good to High | Milder than Fischer, good yields, commercially available starting materials.[1][2] | Multi-step process, potential for side reactions during enamine formation. |
| Larock Indole Synthesis | 3-Iodo-2-aminopyridine, Propyne | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | Moderate to high temperatures | Moderate to Good | High functional group tolerance, good regioselectivity.[1][3] | Cost of palladium catalyst, requires specific halogenated starting materials. |
| Hemetsberger Synthesis | 3-Formylpyridine, Ethyl azidoacetate | Base (e.g., NaOEt), Heat | Thermolysis at high temperatures | Moderate | Access to 2-carboxyindoles which can be further modified. | Synthesis and handling of azido compounds can be hazardous, requires multiple steps.[4] |
| Palladium-Catalyzed Cyclization | 2-Amino-3-halopyridine, Alkynes/Alkenes | Palladium catalyst, Ligand, Base | Varies depending on specific reaction | Generally Good | High efficiency and selectivity, broad substrate scope.[5][6] | Catalyst cost and optimization can be challenging. |
Note: Yields are highly dependent on the specific reaction conditions and substrate. The data presented here is a general representation based on available literature for similar azaindole syntheses.
Visualizing the Synthetic Pathways
To aid in understanding the different synthetic strategies, the following diagrams illustrate the core transformations of each route.
Caption: Fischer Indole Synthesis Workflow.
Caption: Batcho-Leimgruber Synthesis Workflow.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-methyl-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Guide for Laboratory Professionals
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with 2-methyl-1H-pyrrolo[3,2-b]pyridine and to take the necessary safety precautions. Based on data for related pyrrolopyridine derivatives, this compound should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
General Handling Advice:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key information for this compound and its related compounds.
| Property | Value/Information | Source |
| Chemical Formula | C₈H₈N₂ | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| Appearance | Solid (presumed) | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | General SDS |
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
Step 2: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Waste this compound" and include any relevant hazard warnings.
-
Store the waste container in a designated, secure area, away from heat and incompatible materials.
Step 3: Professional Disposal
-
Disposal of this compound must be carried out by a licensed and qualified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and the appropriate safety personnel.
-
Prevent the spill from spreading and entering drains or waterways.
-
Only trained personnel with the proper equipment should attempt to clean up a large spill.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for 2-Methyl-1H-pyrrolo[3,2-b]pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate, actionable safety and logistical information for the use of 2-methyl-1H-pyrrolo[3,2-b]pyridine, including personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound, based on safety data sheet recommendations.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] | Protects eyes from splashes and airborne particles of the chemical.[2] |
| Hand Protection | Protective gloves, such as nitrile gloves, that are resistant to the chemical.[2] | Prevents skin contact and absorption. It is crucial to inspect gloves for any tears or punctures before use. |
| Body Protection | Impervious clothing, such as a flame-retardant antistatic lab coat, and a complete suit protecting against chemicals.[1][5] | Shields the skin from accidental spills and contamination. Contaminated clothing should be removed and washed before reuse.[1][6] |
| Respiratory Protection | A suitable respirator is required when vapors or aerosols are generated.[1][5] Use in a well-ventilated area or under a chemical fume hood.[2] | Protects the respiratory system from inhalation of harmful fumes.[2] |
Operational Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][7]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[5][8]
Storage:
-
Store away from sources of ignition, heat, and direct sunlight.[2][7]
-
Keep segregated from incompatible materials such as strong oxidizing agents.[7][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes.[1][6][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9] |
| Skin Contact | Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult or stopped, administer artificial respiration and seek medical attention.[6][9] |
| Ingestion | Rinse the mouth with water.[1][6] Do NOT induce vomiting.[6][10] Never give anything by mouth to an unconscious person.[6] Call a poison center or physician immediately.[8][9] |
| Spill | Evacuate personnel to a safe area.[1] Absorb the spill with inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[1][9] Prevent the product from entering drains.[1][9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of the contents and container in accordance with local, regional, and national regulations.[6] This should be done through an approved waste disposal plant or licensed waste carrier.[5][9] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[11] |
| Spill Cleanup Material | Collect and place the absorbent material and any contaminated soil into a suitable, labeled container for disposal as hazardous waste.[1][3] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. chemscene.com [chemscene.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
